molecular formula C23H26N4O3 B12393324 (-)SHIN2

(-)SHIN2

货号: B12393324
分子量: 406.5 g/mol
InChI 键: IWUCUJZMKDHLOF-HSZRJFAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(-)SHIN2 is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H26N4O3

分子量

406.5 g/mol

IUPAC 名称

(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H26N4O3/c1-14(2)23(19(12-24)21(25)30-22-20(23)15(3)26-27-22)18-10-16(7-5-4-6-8-28)9-17(11-18)13-29/h9-11,14,28-29H,4,6,8,13,25H2,1-3H3,(H,26,27)/t23-/m1/s1

InChI 键

IWUCUJZMKDHLOF-HSZRJFAPSA-N

手性 SMILES

CC1=C2C(=NN1)OC(=C([C@]2(C3=CC(=CC(=C3)C#CCCCO)CO)C(C)C)C#N)N

规范 SMILES

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C#CCCCO)CO)C(C)C)C#N)N

产品来源

United States

Foundational & Exploratory

(-)SHIN2 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of SHIN2

Introduction

One-carbon (1C) metabolism is a critical network of biochemical pathways essential for the biosynthesis of nucleotides (purines and pyrimidines), amino acids, and for methylation reactions, thereby supporting fundamental cellular processes like DNA replication, repair, and epigenetic regulation.[1][2][3] A key enzyme in this network is Serine Hydroxymethyltransferase (SHMT), which exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[3][4] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF, a primary donor of one-carbon units.[1][3]

In many types of cancer, the demand for one-carbon units is significantly elevated to sustain rapid cell proliferation.[4] Consequently, the mitochondrial isoform, SHMT2, is frequently overexpressed in various malignancies and is associated with tumor progression, making it a promising target for anticancer therapies.[2][4] SHIN2 is a small-molecule inhibitor of SHMT.[5] It is important to note that SHIN2 exists as two enantiomers: (+)SHIN2 is the active inhibitor of SHMT, while (-)SHIN2 is considered the inactive enantiomer.[6][7] This guide will focus on the mechanism of action of the active enantiomer, (+)SHIN2, hereafter referred to as SHIN2.

Core Mechanism of Action: Inhibition of SHMT2 and Disruption of One-Carbon Metabolism

The primary mechanism of action of SHIN2 is the direct inhibition of the mitochondrial enzyme SHMT2.[1][8] By binding to SHMT2, SHIN2 blocks its catalytic activity, leading to a cascade of metabolic disruptions centered around the one-carbon pathway.

The immediate consequences of SHMT2 inhibition by SHIN2 are:

  • Reduced Glycine Synthesis: The conversion of serine to glycine is blocked, leading to a decrease in intracellular glycine levels.[1][6]

  • Depletion of 5,10-methylene-THF: The production of 5,10-methylene-THF, a crucial one-carbon donor, is significantly reduced.[1]

  • Disruption of Nucleotide Synthesis: The depletion of 5,10-methylene-THF impairs the de novo synthesis of purines and the pyrimidine thymidylate, which are essential building blocks for DNA and RNA.[2][3] This leads to an accumulation of purine intermediates upstream of the one-carbon-dependent steps.[3]

This direct inhibition of the one-carbon metabolic pathway forms the foundation of SHIN2's anti-proliferative effects.

cluster_Mitochondrion Mitochondrion Serine Serine SHMT2 SHMT2 Serine->SHMT2 THF Tetrahydrofolate (THF) THF->SHMT2 Glycine Glycine SHMT2->Glycine produces mTHF 5,10-methylene-THF SHMT2->mTHF produces One_Carbon_Units One-Carbon Units for Biosynthesis mTHF->One_Carbon_Units SHIN2 (+)SHIN2 SHIN2->SHMT2 inhibits SHIN2 (+)SHIN2 SHMT2_inhibition SHMT2 Inhibition SHIN2->SHMT2_inhibition Metabolic_Disruption Disruption of One-Carbon Metabolism SHMT2_inhibition->Metabolic_Disruption Nucleotide_Depletion Purine & Pyrimidine Depletion Metabolic_Disruption->Nucleotide_Depletion Mito_Dysfunction Mitochondrial Dysfunction Metabolic_Disruption->Mito_Dysfunction Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Nucleotide_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Nucleotide_Depletion->Apoptosis Mito_Dysfunction->Apoptosis Growth_Inhibition Inhibition of Cell Growth Cell_Cycle_Arrest->Growth_Inhibition Apoptosis->Growth_Inhibition start Administer (+)SHIN2 (200 mg/kg IP) infusion Infuse U-13C-Serine start->infusion collection Collect Blood Samples (Multiple Time Points) infusion->collection extraction Metabolite Extraction collection->extraction analysis Mass Spectrometry Analysis extraction->analysis endpoint Quantify 13C incorporation into Glycine and Purines analysis->endpoint

References

Technical Guide: (-)SHIN2 as a Negative Control for the SHMT Inhibitor (+)SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of (+)SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT), and the critical role of its inactive enantiomer, (-)SHIN2, as a negative control. The stereoselective nature of SHMT inhibition by (+)SHIN2 necessitates the use of this compound to differentiate on-target effects from non-specific chemical activities. This guide details the underlying signaling pathways, presents quantitative data comparing the two enantiomers, and provides detailed experimental protocols for their use in research and drug development.

Introduction: The Principle of Stereoselective Inhibition

(+)SHIN2 is a pyrazolopyran-based small molecule that acts as a potent, folate-competitive inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1] SHMT enzymes are pivotal in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine to glycine while transferring a one-carbon unit to tetrahydrofolate (THF).[2][3] This pathway is fundamental for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules essential for cell proliferation.[4] Due to the upregulation of SHMT, particularly the mitochondrial isoform SHMT2, in various cancers, it has emerged as a promising target for anticancer therapy.[2][5]

A key feature of SHIN2 is its stereoisomerism. The molecule exists as two enantiomers: (+)SHIN2 and this compound.[6] Biological activity is highly stereoselective, with only the (+) enantiomer effectively inhibiting SHMT.[1] Its counterpart, this compound, is considered the inactive enantiomer.[1][5] This characteristic makes this compound an ideal negative control in experimental settings. By comparing the effects of the active (+) enantiomer to the inactive (-) enantiomer, researchers can confidently attribute observed biological outcomes to the specific inhibition of SHMT, thereby ruling out potential off-target effects, cellular responses to the chemical scaffold, or other experimental artifacts.

Core Signaling Pathway: One-Carbon Metabolism and SHMT Inhibition

One-carbon metabolism is a complex network of interconnected pathways that provides one-carbon units for various biosynthetic processes. The SHMT-catalyzed reaction is a central node in this network.

  • Serine Catabolism: SHMT utilizes serine and the cofactor tetrahydrofolate (THF). It cleaves serine into glycine and transfers the resulting one-carbon unit to THF, producing 5,10-methylene-THF (5,10-CH2-THF).[2]

  • Nucleotide Synthesis: The 5,10-CH2-THF is a crucial donor of one-carbon units for the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.[5]

  • Inhibition by (+)SHIN2: (+)SHIN2 competitively inhibits SHMT, blocking the production of both glycine and 5,10-CH2-THF from serine.[1]

  • Metabolic Consequences: This blockade leads to a depletion of downstream products required for proliferation, such as ATP, GTP, and dTTP.[1][7] Concurrently, substrates upstream of the inhibited steps, including serine and purine biosynthesis intermediates like GAR and AICAR, accumulate.[1]

  • Role of this compound: As the inactive enantiomer, this compound does not inhibit SHMT and therefore does not induce these characteristic metabolic alterations, even at high concentrations.[1]

SHMT_Pathway cluster_Mitochondrion Mitochondrion / Cytosol cluster_Downstream Downstream Biosynthesis cluster_Inhibitors Experimental Controls Serine Serine SHMT SHMT1/2 Serine->SHMT THF Tetrahydrofolate (THF) THF->SHMT Glycine Glycine SHMT->Glycine mTHF 5,10-Methylene-THF (1C Unit) SHMT->mTHF Purines Purine Synthesis (ATP, GTP) mTHF->Purines dTMP Thymidylate Synthesis (dTTP) mTHF->dTMP pSHIN2 (+)SHIN2 pSHIN2->SHMT Inhibits nSHIN2 This compound nSHIN2->SHMT Inactive

Caption: SHMT pathway showing inhibition by (+)SHIN2.

Quantitative Data Presentation

The following tables summarize the differential effects of (+)SHIN2 and this compound, highlighting the stereoselective nature of SHMT inhibition.

Table 1: In Vitro Potency of SHIN2 Enantiomers in Cancer Cell Lines

Cell LineCompoundTargetIC₅₀ (nM)Citation
HCT116 (Colon Cancer)(+)SHIN2SHMT300[1][7]
HCT116 (Colon Cancer)This compoundSHMTInactive[1]
Molt4 (T-ALL)(+)SHIN2SHMT89[7]

Table 2: Comparative Cellular Effects of SHIN2 Enantiomers (2 µM, 24h)

Effect(+)SHIN2This compoundKey OutcomeCitation
Cell Proliferation BlockedNo effectDemonstrates stereoselective anti-proliferative activity.[1]
Cell Cycle S-phase arrestNo effectInhibition of nucleotide synthesis halts DNA replication.[7]
Metabolite Levels
SerineIncreasedNo changeUpstream substrate accumulation.[1]
GlycineDecreasedNo changeDirect product of the inhibited reaction is depleted.[1][7]
ATP / dTTPDecreasedNo changeDownstream nucleotide pools are depleted.[1]
GAR / AICARIncreasedNo changePurine intermediates preceding 1C-dependent steps build up.[1]

Table 3: In Vivo Efficacy of (+)SHIN2 in T-ALL Mouse Models

ModelCompoundDose & RouteKey OutcomesCitation
NOTCH1-driven T-ALL (Allograft)(+)SHIN2200 mg/kg, IP, BID- Significantly decreased tumor burden.- Extended median survival from 16 to 27 days.[1]
Patient-Derived T-ALL (Xenograft)(+)SHIN2 + Methotrexate200 mg/kg (+)SHIN2, IP- Demonstrated synergistic antileukemic effect with methotrexate.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the correct application and interpretation of results using SHIN2 enantiomers.

Protocol 1: Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and confirm the stereoselective activity of SHIN2.

  • Cell Seeding: Plate cancer cells (e.g., HCT116 or Molt4) in 96-well plates at a density of 1,000-5,000 cells per well in DMEM or RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (dFBS).

  • Compound Preparation: Prepare stock solutions of (+)SHIN2 and this compound in DMSO. Create a serial dilution series for each compound (e.g., from 1 nM to 10 µM). A vehicle control (DMSO) must be included.

  • Treatment: After 24 hours, treat the cells with the prepared concentrations of (+)SHIN2, this compound, or vehicle control. For rescue experiments, a parallel set of wells can be co-treated with 1 mM formate.[1]

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the normalized viability against the log of the compound concentration and fit a four-parameter dose-response curve to calculate the IC₅₀ for (+)SHIN2. Confirm that this compound shows no significant inhibition at the tested concentrations.

workflow_CellularAssay start Start: Seed Cells in 96-well Plates prep Prepare Serial Dilutions: (+)SHIN2, this compound, Vehicle start->prep treat Treat Cells prep->treat incubate Incubate for 72-96h treat->incubate measure Measure Viability (e.g., CellTiter-Glo) incubate->measure analyze Data Analysis: - Normalize to Vehicle - Calculate IC50 measure->analyze end End: Confirm Stereoselective Inhibition analyze->end

Caption: Workflow for cell proliferation and viability assays.
Protocol 2: Metabolite Extraction and LC-MS Analysis

Objective: To verify on-target SHMT inhibition by measuring changes in intracellular metabolite levels.

  • Cell Culture and Treatment: Culture cells (e.g., Molt4) to ~80% confluency in 6-well plates. Treat cells with vehicle, (+)SHIN2 (e.g., 2 µM), or this compound (e.g., 2 µM) for 24 hours.[1]

  • Metabolism Quenching: Rapidly aspirate the medium. Place the plate on dry ice and add 1 mL of ice-cold 80:20 methanol/water extraction solvent.

  • Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for 30 minutes.

  • Clarification: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation: Transfer the supernatant (containing the polar metabolites) to a new tube and dry it using a vacuum concentrator.

  • LC-MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS). Analyze the samples using an LC-MS system capable of separating and detecting polar metabolites like amino acids and nucleotides.

  • Data Analysis: Identify and quantify peak areas for key metabolites (serine, glycine, ATP, GAR, AICAR). Compare the levels in (+)SHIN2-treated cells to those in vehicle and this compound-treated cells. A significant change should only be observed with (+)SHIN2.[1]

Protocol 3: In Vivo Target Engagement

Objective: To confirm that (+)SHIN2 inhibits SHMT activity in a living animal.

  • Animal Model: Use 10-14 week old male C57BL/6 mice.[1]

  • Compound Administration: Administer a single dose of (+)SHIN2 (e.g., 200 mg/kg) or vehicle via intraperitoneal (IP) injection.[1]

  • Tracer Infusion: Simultaneously, begin an intravenous infusion of a stable isotope tracer, U-¹³C-Serine (e.g., 30 mM at 0.1 µL/min/g).[1]

  • Sample Collection: Collect blood samples at multiple time points post-injection (e.g., 0, 1, 2, 4, 8 hours).[1]

  • Plasma Analysis: Separate plasma from the blood samples. Analyze the plasma using LC-MS to measure the fractional labeling of serine and glycine isotopes (e.g., M+1, M+2).

  • Data Interpretation: Inhibition of SHMT in vivo is confirmed by a significant decrease in the circulating levels of M+2 glycine and partially labeled serine in the (+)SHIN2-treated mice compared to the vehicle-treated group.[1]

Logical Framework for Control Use

logic_Control cluster_experiment Experimental Arms hypothesis Hypothesis: Observed effect (e.g., cell death) is due to SHMT inhibition. pSHIN2 Treat with (+)SHIN2 (Active Inhibitor) hypothesis->pSHIN2 nSHIN2 Treat with this compound (Inactive Control) hypothesis->nSHIN2 observe_p Result: Effect is observed. pSHIN2->observe_p observe_n Result: Effect is NOT observed. nSHIN2->observe_n alt_conclusion Alternative Conclusion: The effect is off-target or an artifact. nSHIN2->alt_conclusion if effect IS observed conclusion Conclusion: The effect is on-target and mediated by SHMT inhibition. observe_p->conclusion observe_n->conclusion

Caption: Logical framework for using this compound as a negative control.

Conclusion

(+)SHIN2 is a valuable research tool and a potential therapeutic agent that targets the one-carbon metabolism pathway through potent and specific inhibition of SHMT. Its utility in research is profoundly enhanced by the availability of its stereoisomer, this compound. The use of this compound as a negative control is not merely good practice but is essential for rigorously demonstrating that the biological activities of (+)SHIN2 are a direct consequence of its intended on-target mechanism. This control allows for the clear distinction between specific SHMT inhibition and non-specific effects, ensuring the validity and reliability of experimental findings in the complex field of cancer metabolism and drug development.

References

role of (-)SHIN2 in one-carbon metabolism studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of SHIN2 in One-Carbon Metabolism Studies

Introduction

One-carbon (1C) metabolism is a complex network of interconnected biochemical pathways crucial for cellular function. It facilitates the transfer of one-carbon units for the biosynthesis of essential macromolecules such as nucleotides (purines and thymidylate) and amino acids (serine, glycine, methionine).[1][2][3] Furthermore, this metabolic network is integral to cellular methylation processes and the maintenance of redox balance.[4][5][6] Central to the mitochondrial arm of this network is Serine Hydroxymethyltransferase 2 (SHMT2), an enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[4][7][8] Given that cancer cells exhibit reprogrammed metabolism to sustain rapid proliferation, SHMT2 has emerged as a significant therapeutic target.[5][6][9]

This guide focuses on SHIN2, a potent small-molecule inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][8][10] SHIN2 exists as two enantiomers: (+)SHIN2, the active inhibitor, and (-)SHIN2, its inactive counterpart. In one-carbon metabolism research, this compound serves as a critical negative control. Its use allows researchers to verify that the observed biological and metabolic effects are a direct consequence of SHMT inhibition by (+)SHIN2, rather than off-target effects stemming from the compound's chemical structure.[3][11] This guide will detail the function of SHIN2, present quantitative data from key studies, outline experimental protocols, and visualize the associated metabolic pathways and experimental workflows.

Data Presentation: Quantitative Effects of SHIN2

The following tables summarize the quantitative data from studies investigating the effects of SHIN2 on cancer cell lines.

Table 1: Cellular Proliferation and IC50 Values

Cell LineCancer TypeCompoundIC50NotesReference
HCT116Colorectal Carcinoma(+)SHIN2~2 µMGrowth inhibition assay.[3]
HCT116Colorectal CarcinomaThis compoundNo significant effectUsed as a negative control.[3]
Molt4T-cell Acute Lymphoblastic Leukemia (T-ALL)(+)SHIN2~1 µMGrowth inhibition assay.[12]
Molt4 (Methotrexate-Resistant)T-cell Acute Lymphoblastic Leukemia (T-ALL)(+)SHIN2~0.25 µM4-fold decrease in IC50 compared to parental cells.[12]
KOPTK1T-cell Acute Lymphoblastic Leukemia (T-ALL)RZ-2994 (SHIN2 derivative)Not specifiedInduced G1 cell cycle arrest.[13]

Table 2: Metabolomic Changes Induced by (+)SHIN2

Cell LineTreatmentMetaboliteFold ChangeNotesReference
HCT1162 µM (+)SHIN2 (24h)AICARIncreasedAccumulation of purine intermediate before 1C-dependent step.[3]
HCT1162 µM (+)SHIN2 (24h)GARIncreasedAccumulation of purine intermediate before 1C-dependent step.[3]
HCT1162 µM (+)SHIN2 (24h)dTTPDecreasedDepletion consistent with SHMT inhibition.[3]
HCT1162 µM (+)SHIN2 (24h)ATPDecreasedDepletion consistent with SHMT inhibition.[3]
Molt42 µM (+)SHIN2 (24h)PRPPIncreasedUpstream of glycine-requiring step in purine synthesis.[3]
Molt42 µM (+)SHIN2 (24h)AICARIncreased (>4x)Purine intermediate buildup.[3][14]
Molt42 µM (+)SHIN2 (24h)GARIncreased (>4x)Purine intermediate buildup.[3][14]

Signaling Pathways and Logical Relationships

Visualizations of the metabolic pathways and the logic behind combination therapies are crucial for understanding the role of SHIN2.

one_carbon_metabolism cluster_mitochondria Mitochondria cluster_inhibitor cluster_cytosol Cytosol mSer Serine SHMT2 SHMT2 mSer->SHMT2 mGly Glycine mTHF THF mTHF->SHMT2 m510MTHF 5,10-CH2-THF Formate_out Formate m510MTHF->Formate_out MTHFD2/2L MTHFD1L SHMT2->mGly SHMT2->m510MTHF Formate_in Formate Formate_out->Formate_in Transport SHIN2 (+)SHIN2 SHIN2->SHMT2 cSer Serine SHMT1 SHMT1 cSer->SHMT1 cGly Glycine cTHF THF cTHF->SHMT1 c510MTHF 5,10-CH2-THF Purines Purine Synthesis c510MTHF->Purines dTMP dTMP Synthesis c510MTHF->dTMP SHMT1->cGly SHMT1->c510MTHF DHF DHF DHF->cTHF DHFR DHFR DHFR->DHF MTX Methotrexate MTX->DHFR dTMP->DHF Formate_in->cTHF MTHFD1 SHIN2_c (+)SHIN2 SHIN2_c->SHMT1

Caption: One-Carbon Metabolism Pathway and Drug Targets.

synergy_logic cluster_mtx Methotrexate (MTX) Action cluster_shin2 (+)SHIN2 Action cluster_synergy Synergistic Effect cluster_resistance MTX Resistance Mechanism & SHIN2 Sensitivity MTX Methotrexate DHFR Inhibits DHFR MTX->DHFR THF_depletion Depletes THF pools DHFR->THF_depletion Synergy Synergy THF_depletion->Synergy Enhances (+)SHIN2 efficacy SHIN2 (+)SHIN2 SHMT Inhibits SHMT1/2 SHIN2->SHMT OneC_block Blocks 1C unit generation from Serine SHMT->OneC_block OneC_block->Synergy Nucleotide_depletion Severe depletion of 1C units for nucleotide synthesis Synergy->Nucleotide_depletion MTX_res MTX Resistance Folate_transport Decreased Folate Import (e.g., RFC/SLC19A1 loss) MTX_res->Folate_transport Polyglut Decreased Polyglutamylation (e.g., FPGS loss) MTX_res->Polyglut THF_Glu_depletion Lower intracellular polyglutamated THF Folate_transport->THF_Glu_depletion Polyglut->THF_Glu_depletion SHMT_substrate Less substrate for SHMT reaction THF_Glu_depletion->SHMT_substrate SHIN2_sens Increased Sensitivity to (+)SHIN2 SHMT_substrate->SHIN2_sens

Caption: Logic of MTX and (+)SHIN2 Synergy and Resistance.

Experimental Protocols and Workflows

Detailed methodologies are essential for reproducing and building upon existing research.

Protocol 1: Cell Viability and Growth Inhibition Assay
  • Cell Culture: T-ALL (e.g., Molt4) or colorectal cancer (e.g., HCT116) cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

  • Treatment: A dilution series of (+)SHIN2, this compound (as a negative control), and/or methotrexate is prepared. The cells are treated with the compounds for a specified duration (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

  • Data Analysis: The results are normalized to vehicle-treated control cells. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.

Protocol 2: In Vivo Target Engagement using ¹³C-Serine Tracing

This protocol is designed to confirm that SHIN2 inhibits SHMT activity in a live animal model.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID gamma) are engrafted with human cancer cells (e.g., patient-derived T-ALL xenograft). Tumor growth is monitored.[1][12]

  • Drug Administration: Once tumors are established, mice are treated with (+)SHIN2 (e.g., 200 mg/kg, intraperitoneal injection) or a vehicle control.[5]

  • Isotope Infusion: Following drug administration, a stable isotope-labeled serine (U-¹³C-serine) is infused intravenously.[1][3]

  • Sample Collection: Blood samples are collected at multiple time points post-infusion.[3]

  • Metabolite Extraction: Plasma is separated, and metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the fractional labeling of serine (m+3) and its SHMT-dependent product, glycine (m+2).

  • Data Interpretation: A significant reduction in the m+2 glycine to m+3 serine ratio in the SHIN2-treated group compared to the control group demonstrates in vivo inhibition of SHMT.[1][3]

workflow_isotope_tracing start Start: Patient-Derived Xenograft (PDX) Mouse Model treatment Administer Vehicle or (+)SHIN2 (e.g., 200 mg/kg IP) start->treatment infusion Infuse U-13C-Serine (Stable Isotope Tracer) treatment->infusion sampling Collect Blood Samples at Timed Intervals infusion->sampling extraction Extract Plasma Metabolites (e.g., 80% Methanol) sampling->extraction analysis Analyze by LC-MS/MS extraction->analysis quantify Quantify Isotope Labeling: m+3 Serine and m+2 Glycine analysis->quantify interpretation Calculate m+2 Glycine / m+3 Serine Ratio quantify->interpretation conclusion Conclusion: Reduced ratio in (+)SHIN2 group confirms in vivo SHMT inhibition interpretation->conclusion

Caption: Experimental Workflow for In Vivo Target Engagement.

Conclusion

SHIN2 is a powerful chemical probe for studying one-carbon metabolism. The active enantiomer, (+)SHIN2, effectively inhibits both SHMT1 and SHMT2, leading to cell cycle arrest and reduced proliferation in cancer models, particularly T-ALL.[1][4][8] Its synergy with methotrexate, a standard-of-care antifolate, and its enhanced efficacy in methotrexate-resistant cells, highlight a promising therapeutic strategy.[2][12] Critically, the inactive enantiomer, this compound, serves as an indispensable negative control, ensuring that the observed phenotypes are attributable to specific on-target inhibition of SHMT. The experimental protocols and workflows detailed herein provide a framework for future investigations into the intricate role of one-carbon metabolism in health and disease.

References

Investigating the Stereospecificity of SHMT Inhibitors: A Technical Guide Featuring (-)SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereospecificity of serine hydroxymethyltransferase (SHMT) inhibitors, with a central focus on the pyrazolopyran derivative, SHIN2. It aims to equip researchers with the necessary knowledge and methodologies to investigate the differential activities of SHIN2 enantiomers, particularly the inactive (-)SHIN2, in cancer cell metabolism. This document outlines the critical role of SHMT in one-carbon metabolism, the mechanism of its inhibition by SHIN2, and the downstream consequences on cancer cell proliferation and survival. Detailed experimental protocols and structured data tables are provided to facilitate the replication and expansion of these findings.

Introduction: SHMT as a Therapeutic Target in Oncology

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a pivotal role in one-carbon (1C) metabolism.[1] It catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, as well as for methylation reactions crucial for epigenetic regulation.[2][3]

Mammalian cells possess two SHMT isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[2][4] Notably, SHMT2 is frequently upregulated in various cancers, correlating with poor prognosis and making it an attractive target for anticancer therapies.[3][5][6] Inhibition of SHMT disrupts the supply of one-carbon units, leading to impaired DNA synthesis and repair, and ultimately, cell cycle arrest and apoptosis in cancer cells.[7][8]

SHIN2: A Stereospecific Inhibitor of SHMT

SHIN2 is a potent, cell-permeable pyrazolopyran-based inhibitor of both SHMT1 and SHMT2.[9][10][11] A critical aspect of SHIN2 is its stereospecificity. The biological activity resides almost exclusively in the (+)-enantiomer, while the (-)-SHIN2 enantiomer is largely inactive.[9][10] This stereoselectivity provides a powerful tool for researchers, as this compound can be used as a negative control to distinguish on-target from off-target effects of the active compound.

Mechanism of Action

(+)SHIN2 acts as a competitive inhibitor with respect to tetrahydrofolate, binding to the folate binding site of both SHMT1 and SHMT2.[3] This inhibition blocks the production of glycine and 5,10-CH2-THF from serine.[3][7] The depletion of these crucial metabolites disrupts downstream pathways, including de novo purine and thymidylate synthesis, leading to the inhibition of cancer cell proliferation.[7][9]

Quantitative Data on SHMT Inhibition

The following tables summarize the in vitro and cellular activities of SHIN2 and other relevant SHMT inhibitors.

Table 1: In Vitro Inhibition of Human SHMT Isoforms

InhibitorTarget(s)IC50 (nM)Reference(s)
(+)SHIN1 (RZ-2994) SHMT1/25 (SHMT1), 13 (SHMT2)[10]
(+)SHIN2 SHMT1/2~10 (biochemical)[12]
SHMT-IN-2 SHMT1/213 (SHMT1), 66 (SHMT2)[10]
SHMT-IN-3 SHMT1/2530 (SHMT1)[10]

Table 2: Cellular Activity of SHIN2 Enantiomers

Cell LineCompoundIC50 (µM)ConditionsReference(s)
HCT116(+)SHIN20.3-[9]
HCT116This compoundInactive-[9]
Molt4 (T-ALL)(+)SHIN2-Dose-dependent growth inhibition[9]
DLBCL cell lines(+)SHIN1~5Apoptotic cell kill[6]

Signaling Pathways and Experimental Workflows

The inhibition of SHMT, particularly SHMT2, has been shown to impact several key signaling pathways implicated in cancer progression.

SHMT2 and Oncogenic Signaling

SHMT2 activity is intertwined with major cancer-promoting pathways. It has been demonstrated to enhance PI3K/AKT signaling by promoting the methylation and subsequent silencing of the PTEN promoter.[5] Furthermore, SHMT2 can directly interact with AKT, influencing downstream effectors like N-Myc.[5] SHMT2 also plays a role in the MAPK and STAT3 signaling pathways.[13][14]

SHMT2_Signaling_Pathways cluster_serine_metabolism Serine Metabolism cluster_downstream_effects Downstream Effects cluster_signaling Signaling Pathways cluster_cancer_hallmarks Cancer Hallmarks Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine SHMT2->Glycine One_Carbon_Units One-Carbon Units (5,10-CH2-THF) SHMT2->One_Carbon_Units PI3K_AKT PI3K/AKT/mTOR SHMT2->PI3K_AKT enhances MAPK MAPK SHMT2->MAPK activates STAT3 STAT3 SHMT2->STAT3 activates Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) One_Carbon_Units->Nucleotide_Synthesis Redox_Balance Redox Balance (NADPH) One_Carbon_Units->Redox_Balance Methylation DNA/Histone Methylation One_Carbon_Units->Methylation Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival MAPK->Cell_Proliferation STAT3->Cell_Proliferation Metastasis Metastasis STAT3->Metastasis SHIN2 This compound (inactive) (+)SHIN2 (active) SHIN2->SHMT2 inhibits

Caption: Overview of SHMT2's role in metabolism and its interaction with key oncogenic signaling pathways.

Experimental Workflow for Investigating SHIN2 Stereospecificity

A logical workflow is essential for systematically investigating the stereospecific effects of SHIN2.

Experimental_Workflow start Start enzyme_assay 1. In Vitro SHMT Enzyme Activity Assay start->enzyme_assay cell_viability 2. Cell Viability Assay enzyme_assay->cell_viability Confirm differential inhibition target_engagement 3. In Vivo Target Engagement cell_viability->target_engagement Validate cellular stereospecificity metabolomics 4. Metabolite Profiling target_engagement->metabolomics Assess metabolic flux changes data_analysis 5. Data Analysis & Interpretation metabolomics->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A streamlined workflow for the comprehensive investigation of SHIN2 stereospecificity.

Detailed Experimental Protocols

The following protocols are compiled from various sources to provide a detailed guide for key experiments.

SHMT Enzyme Activity Assay (Coupled Spectrophotometric Assay)

This assay measures SHMT activity by coupling the production of 5,10-CH2-THF to its oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in a measurable increase in NADPH absorbance.

Materials:

  • Purified recombinant human SHMT1 or SHMT2

  • (+)SHIN2 and this compound

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP+

  • E. coli 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm or 375 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-serine (e.g., 2 mM), NADP+ (e.g., 0.25 mM), and MTHFD (e.g., 5 µM).

  • Add varying concentrations of (+)SHIN2 or this compound to the reaction mixture and pre-incubate for 10-15 minutes at 25°C.

  • Initiate the reaction by adding THF (e.g., 0.4 mM) and the SHMT enzyme.

  • Immediately monitor the increase in absorbance at 340 nm or 375 nm, which corresponds to the production of NADPH.[13]

  • Calculate the initial reaction velocities and determine the IC50 values for each enantiomer.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HCT116, Molt-4)

  • Complete cell culture medium

  • (+)SHIN2 and this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of (+)SHIN2 and this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[11][15]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Target Engagement Using ¹³C-Serine Tracing

This method assesses the ability of SHIN2 to inhibit SHMT activity in a living organism by tracing the metabolic fate of isotopically labeled serine.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • (+)SHIN2 and this compound formulated for in vivo administration (e.g., in 20% 2-hydroxypropyl-β-cyclodextrin)

  • U-¹³C-Serine solution (e.g., 30 mM in saline)

  • Equipment for intravenous infusion and blood collection

Procedure:

  • Administer a single dose of (+)SHIN2 (e.g., 200 mg/kg via intraperitoneal injection) or vehicle to the mice.[16]

  • Simultaneously, begin a continuous intravenous infusion of U-¹³C-Serine (e.g., at 0.1 µL/min/g).[16]

  • Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8 hours).[16]

  • Process the plasma samples and analyze the isotopic enrichment of serine and glycine using LC-MS.

  • Inhibition of SHMT will result in a decreased conversion of M+3 serine to M+2 glycine.[16] The reversibility of the reaction can also be monitored by the appearance of M+1 and M+2 serine.[16]

Metabolite Profiling in SHIN2-Treated Cells

This protocol outlines the analysis of intracellular metabolite changes in response to SHMT inhibition.

Materials:

  • Cancer cell line

  • (+)SHIN2 and this compound

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • LC-MS system

Procedure:

  • Culture cells to a desired confluency and treat with (+)SHIN2, this compound, or vehicle for a specified time (e.g., 24 hours).

  • Rapidly aspirate the medium and wash the cells with ice-cold saline.

  • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Analyze the metabolite extracts by LC-MS to identify and quantify changes in key metabolites of one-carbon metabolism, such as serine, glycine, and purine and pyrimidine pathway intermediates.[9][17]

Generation of SHMT1/2 Knockout Cell Lines via CRISPR/Cas9

Creating knockout cell lines is crucial for validating the on-target effects of SHMT inhibitors.

Materials:

  • Cancer cell line

  • CRISPR/Cas9 vector (e.g., pX459)

  • gRNAs targeting SHMT1 and SHMT2

  • Transfection reagent

  • Puromycin (if using a selection vector)

  • Single-cell cloning supplies

Procedure:

  • Design and clone gRNAs targeting exons of SHMT1 and SHMT2 into a Cas9-expressing vector.

  • Transfect the cancer cell line with the gRNA/Cas9 constructs.

  • Select for transfected cells using an appropriate method (e.g., puromycin selection).

  • Isolate single cells by limiting dilution or FACS to establish monoclonal colonies.[18]

  • Expand the single-cell clones and validate the knockout of the target gene by Western blotting and sequencing of the genomic locus.[18]

Conclusion

The stereospecificity of SHIN2, with the potent (+) enantiomer and the inactive (-) enantiomer, presents a valuable tool for dissecting the role of SHMT in cancer metabolism. The detailed protocols and data provided in this guide are intended to empower researchers to rigorously investigate the therapeutic potential of targeting SHMT. By employing these methodologies, the scientific community can further elucidate the intricate metabolic vulnerabilities of cancer cells and pave the way for the development of novel, targeted therapies.

References

(-)SHIN2: A Technical Guide to the Inactive Enantiomer of a Potent SHMT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (-)-SHIN2, the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN2. While devoid of significant inhibitory activity against SHMT1 and SHMT2, (-)-SHIN2 serves as an essential negative control for in vitro and in vivo studies aimed at elucidating the biological consequences of SHMT inhibition. This document details the role of SHMT in one-carbon metabolism, the stereospecificity of SHIN2, and presents quantitative data for both enantiomers. Furthermore, it provides detailed experimental protocols for the synthesis, chiral separation, and biological evaluation of SHIN2 enantiomers, alongside visualizations of the relevant metabolic pathways and experimental workflows.

Introduction: The Role of SHMT in One-Carbon Metabolism

Serine hydroxymethyltransferase (SHMT) is a critical pyridoxal phosphate-dependent enzyme that plays a central role in one-carbon (1C) metabolism.[1] It catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction is a primary source of one-carbon units, which are essential for the biosynthesis of purines, thymidylate, and other critical macromolecules.[1] Mammals possess two isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2.[1] Due to the high demand for nucleotides and other building blocks in rapidly proliferating cancer cells, SHMT, particularly the mitochondrial isoform SHMT2, is often upregulated in various malignancies, making it an attractive target for cancer therapy.[1]

SHIN2: A Stereospecific Inhibitor of SHMT

SHIN2 is a potent, folate-competitive inhibitor of both human SHMT1 and SHMT2.[1] Its inhibitory activity is highly stereospecific, with the (+)-enantiomer, (+)-SHIN2, being the active form.[1] Conversely, the (-)-enantiomer, (-)-SHIN2, is inactive and serves as a crucial negative control in experiments to ensure that the observed biological effects are due to on-target SHMT inhibition.[1]

Quantitative Data

The following table summarizes the available quantitative data for the enantiomers of SHIN2.

CompoundTargetIC50 (in vitro)Cell-Based IC50 (HCT116)Notes
(+)-SHIN2 SHMT1/2Not Reported~300 nM[1]The active enantiomer.
(-)-SHIN2 SHMT1/2Inactive[1]No significant effect on cell growth[1]The inactive enantiomer; serves as a negative control.

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of SHMT in the one-carbon metabolism pathway and the impact of its inhibition.

One_Carbon_Metabolism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Inhibition Inhibition Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF_mito 5,10-CH2-THF SHMT2->mTHF_mito THF_mito THF THF_mito->SHMT2 Formate_mito Formate mTHF_mito->Formate_mito THF_cyto THF Formate_mito->THF_cyto Formate Export Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto mTHF_cyto 5,10-CH2-THF SHMT1->mTHF_cyto THF_cyto->SHMT1 Purines Purine Synthesis mTHF_cyto->Purines Thymidylate Thymidylate Synthesis mTHF_cyto->Thymidylate DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA dATP, dGTP, ATP, GTP DNA DNA Synthesis Thymidylate->DNA dTMP SHIN2_active (+)-SHIN2 SHIN2_active->SHMT2 SHIN2_active->SHMT1 SHIN2_inactive (-)-SHIN2 (Inactive)

Caption: SHMT's role in one-carbon metabolism and its inhibition by (+)SHIN2.
Experimental Workflow for SHIN2 Evaluation

The following diagram outlines a typical experimental workflow for evaluating the activity of SHIN2 enantiomers.

Experimental_Workflow cluster_Synthesis Chemical Synthesis & Separation cluster_InVitro In Vitro Evaluation cluster_Analysis Data Analysis Racemic_SHIN2 Racemic SHIN2 Synthesis Chiral_HPLC Chiral HPLC Separation Racemic_SHIN2->Chiral_HPLC Enantiomers (+)-SHIN2 & (-)-SHIN2 Chiral_HPLC->Enantiomers Cell_Culture Cancer Cell Culture (e.g., HCT116) Treatment Treat with (+)-SHIN2, (-)-SHIN2, or Vehicle Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Metabolomics Metabolomic Analysis (LC-MS) Treatment->Metabolomics IC50_Determination IC50 Determination Proliferation_Assay->IC50_Determination Metabolite_Profiling Metabolite Profiling Metabolomics->Metabolite_Profiling Pathway_Analysis Pathway Analysis Metabolite_Profiling->Pathway_Analysis

References

(-)SHIN2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the chemical structure and properties of (-)-SHIN2, a stereoisomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN2. While (+)-SHIN2 demonstrates significant biological activity, (-)-SHIN2 is recognized as the inactive enantiomer and serves as a crucial negative control in research settings. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics, its role in experimental design, and relevant protocols.

Chemical Structure and Properties

(-)-SHIN2 is the levorotatory enantiomer of the chemical entity known as SHIN2. While the racemic mixture and the active (+)-enantiomer have been more extensively studied, the fundamental properties of the racemate provide a baseline for understanding the individual isomers.

The systematic IUPAC name for the racemic mixture of SHIN2 is 6-amino-4-(3-(hydroxymethyl)-5-(5-hydroxypent-1-yn-1-yl)phenyl)-4-isopropyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The absolute stereochemistry of the chiral center at the C4 position of the dihydropyran ring for (-)-SHIN2 has not been explicitly reported in the reviewed literature.

Physicochemical Properties of (Rac)-SHIN2

Quantitative data for the racemic mixture of SHIN2 are summarized in the table below. It is important to note that enantiomers share identical physical and chemical properties, except for their interaction with plane-polarized light and other chiral molecules. Therefore, these values are representative for both (+)-SHIN2 and (-)-SHIN2.

PropertyValueReference
Molecular Formula C₂₃H₂₆N₄O₃
Molecular Weight 406.49 g/mol
Appearance Solid[1]
Purity >98% (commercially available)
Solubility Soluble in DMSO[2]
Storage Conditions -20°C for long-term storage

Biological Activity and Role as a Negative Control

The primary biological target of the SHIN2 enantiomers is serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. This pathway is crucial for the synthesis of nucleotides and amino acids, and its upregulation is a hallmark of many cancers.

  • (+)-SHIN2 : The dextrorotatory enantiomer is a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the enzyme[3]. By blocking SHMT activity, (+)-SHIN2 disrupts the production of glycine and one-carbon units, leading to cell cycle arrest and inhibition of cancer cell proliferation[4].

  • (-)-SHIN2 : In contrast, (-)-SHIN2 is described as the inactive enantiomer[5][6]. It does not exhibit significant inhibitory activity against SHMT. This stereospecificity highlights the precise structural requirements for binding to the active site of the enzyme.

The inactivity of (-)-SHIN2 makes it an ideal negative control for experiments investigating the effects of (+)-SHIN2. By comparing the results from cells or animals treated with the active enantiomer to those treated with the inactive one, researchers can confidently attribute any observed biological effects to the specific inhibition of SHMT, rather than to off-target effects or the general chemical structure of the compound.

Signaling Pathway

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the inhibitory action of (+)-SHIN2.

SHMT_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito THF_mito THF THF_mito->SHMT2 Formate_mito Formate CH2THF_mito->Formate_mito Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto CH2THF_cyto 5,10-CH2-THF SHMT1->CH2THF_cyto THF_cyto THF THF_cyto->SHMT1 Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth pSHIN2 (+)-SHIN2 pSHIN2->SHMT2 Inhibits pSHIN2->SHMT1 Inhibits mSHIN2 (-)-SHIN2 (Inactive)

Caption: SHMT signaling pathway and the inhibitory effect of (+)-SHIN2.

Experimental Protocols

The following provides a generalized methodology for utilizing (-)-SHIN2 as a negative control in cell-based assays, based on protocols described in the literature where the active enantiomer was studied.

Cell Growth Inhibition Assay

This protocol outlines the use of (-)-SHIN2 as a negative control to confirm that the growth-inhibitory effects of (+)-SHIN2 are due to on-target SHMT inhibition.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (+)-SHIN2 stock solution (e.g., 10 mM in DMSO)

  • (-)-SHIN2 stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of (+)-SHIN2 and (-)-SHIN2 in complete cell culture medium. A typical concentration range for (+)-SHIN2 would be from 0.01 µM to 10 µM. A high concentration of (-)-SHIN2 (e.g., 10 µM) is typically used for the negative control. Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of (+)-SHIN2, the high concentration of (-)-SHIN2, or the vehicle control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle-treated control wells. Plot the dose-response curve for (+)-SHIN2 to determine the IC₅₀ value. The viability of cells treated with (-)-SHIN2 should be comparable to the vehicle control, confirming its lack of on-target activity.

Experimental_Workflow cluster_treatments Treatment Groups start Start: Seed Cells in 96-well Plate overnight Incubate Overnight start->overnight treatment Treat Cells overnight->treatment vehicle Vehicle (DMSO) pSHIN2 (+)-SHIN2 (Dose-response) mSHIN2 (-)-SHIN2 (High Concentration) incubation Incubate for 72h viability Measure Cell Viability incubation->viability analysis Data Analysis and Comparison viability->analysis vehicle->incubation pSHIN2->incubation mSHIN2->incubation

Caption: General experimental workflow for using (-)-SHIN2 as a negative control.

Conclusion

References

The Inactive Enantiomer: A Deep Dive into the Discovery and Synthesis of (-)-SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and biological evaluation of (-)-SHIN2 has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN2, and its role as a crucial negative control in the validation of a novel therapeutic strategy for cancers such as T-cell acute lymphoblastic leukemia (T-ALL).

Discovery and Rationale

(-)-SHIN2 emerged from a focused effort to improve the pharmacokinetic properties of a preceding inhibitor, SHIN1.[1] While the (+) enantiomer, (+)-SHIN2, was identified as a potent dual inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, its stereoisomer, (-)-SHIN2, was found to be biologically inactive.[2][3] This stereoselectivity is a critical finding, as the use of (-)-SHIN2 as a negative control has been instrumental in demonstrating that the anti-proliferative and metabolic effects of the active compound are indeed due to on-target SHMT inhibition.[2][3]

The primary target of (+)-SHIN2, the enzyme SHMT, is a pivotal component of one-carbon metabolism, catalyzing the reversible conversion of serine to glycine and generating one-carbon units essential for the synthesis of nucleotides and other vital biomolecules.[4] Cancer cells, with their high demand for proliferation, often exhibit upregulation of the mitochondrial isoform, SHMT2.[5] By inhibiting this pathway, (+)-SHIN2 disrupts the supply of building blocks for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.

Synthesis and Chiral Separation

The synthesis of the racemic mixture of SHIN2 involves the construction of a pyrazolopyran scaffold. While the specific, step-by-step protocol for the initial synthesis is detailed in the supplementary materials of the primary research, the crucial subsequent step is the separation of the two enantiomers.[6] This is typically achieved using chiral high-performance liquid chromatography (HPLC).

General Protocol for Chiral Separation: A solution of the racemic SHIN2 mixture is injected onto a chiral stationary phase (CSP) column. The differential interaction of the (+) and (-) enantiomers with the chiral environment of the column leads to their separation in retention time, allowing for the collection of the individual, enantiomerically pure compounds. The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation. Polysaccharide-based columns are often effective for this type of separation.[7]

Quantitative Biological Data

The stark difference in biological activity between the two enantiomers is evident in quantitative assays. While (-)-SHIN2 is consistently reported as inactive, (+)-SHIN2 demonstrates potent inhibition of cancer cell growth.

CompoundCell LineAssayIC50 (nM)Citation(s)
(+)-SHIN2 HCT116Growth Inhibition300[7]
Molt-4Growth Inhibition89[7]
(-)-SHIN2 HCT116Growth Inhibition> 30,000[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the evaluation of (-)-SHIN2 and its active counterpart.

SHMT Enzymatic Assay

The inhibitory activity of SHIN2 enantiomers on purified SHMT1 and SHMT2 can be determined using a spectrophotometric assay. This assay measures the formation of a ternary complex between the enzyme, glycine, and the folate substrate, which results in a chromophoric intermediate.

Protocol Outline:

  • Recombinant human SHMT1 or SHMT2 is incubated with pyridoxal 5'-phosphate (PLP) and glycine.

  • Varying concentrations of the inhibitor ((-)-SHIN2 or (+)-SHIN2) are added.

  • The reaction is initiated by the addition of a folate substrate (e.g., leucovorin).

  • The absorbance at a specific wavelength (e.g., 500 nm) is monitored over time to determine the rate of the reaction.

  • IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cell Culture and Proliferation Assay

The human T-ALL cell line, Molt-4, is a key model for studying the effects of SHMT inhibitors.

Cell Culture Protocol:

  • Media: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Conditions: Cells are maintained in suspension at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Cultures are maintained by adding fresh medium to keep the cell density between 3 x 10^5 and 2 x 10^6 cells/mL.[9]

Proliferation Assay (MTT-based):

  • Molt-4 cells are seeded in 96-well plates at a density of approximately 4 x 10^5 cells/mL.

  • Cells are treated with a range of concentrations of (-)-SHIN2 or (+)-SHIN2.

  • After a defined incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are solubilized, and the absorbance is measured on a plate reader.

  • Cell viability is expressed as a percentage of the untreated control.

LC-MS Based Metabolomics

To understand the metabolic consequences of SHMT inhibition, liquid chromatography-mass spectrometry (LC-MS) is employed to measure changes in intracellular metabolite levels.

Metabolite Extraction Protocol:

  • Molt-4 cells are treated with the compounds of interest.

  • Metabolism is rapidly quenched by washing the cells with ice-cold saline and then adding a pre-chilled extraction solvent (e.g., 80% methanol).[10]

  • Cells are scraped and collected, and the lysate is centrifuged to pellet cell debris.

  • The supernatant containing the metabolites is collected and dried.

  • The dried extract is reconstituted in a suitable solvent for LC-MS analysis.

LC-MS Analysis: The extracted metabolites are separated by hydrophilic interaction liquid chromatography (HILIC) and detected by a high-resolution mass spectrometer. This allows for the identification and relative quantification of key metabolites in the one-carbon pathway, such as serine, glycine, and purine and pyrimidine nucleotides.

Signaling Pathways and Workflows

The mechanism of action of SHIN2 is intrinsically linked to the one-carbon metabolism pathway. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

SHMT_Pathway Serine Serine SHMT SHMT1/2 Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT Methylene_THF 5,10-Methylene-THF Nucleotides Purine & Pyrimidine Synthesis Methylene_THF->Nucleotides SHMT->Glycine SHMT->Methylene_THF SHIN2 (+)-SHIN2 SHIN2->SHMT

Core signaling pathway of SHMT inhibition by (+)-SHIN2.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Evaluation Racemic_SHIN2 Racemic SHIN2 Synthesis Chiral_HPLC Chiral HPLC Separation Racemic_SHIN2->Chiral_HPLC plus_SHIN2 (+)-SHIN2 Chiral_HPLC->plus_SHIN2 minus_SHIN2 (-)-SHIN2 Chiral_HPLC->minus_SHIN2 Enzyme_Assay SHMT1/2 Enzymatic Assay plus_SHIN2->Enzyme_Assay Proliferation_Assay Cell Proliferation Assay plus_SHIN2->Proliferation_Assay Metabolomics LC-MS Metabolomics plus_SHIN2->Metabolomics minus_SHIN2->Enzyme_Assay minus_SHIN2->Proliferation_Assay Cell_Culture Molt-4 Cell Culture Cell_Culture->Proliferation_Assay Cell_Culture->Metabolomics

General experimental workflow for the synthesis and evaluation of SHIN2 enantiomers.

References

Methodological & Application

Application Notes and Protocols for the Use of (-)SHIN2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)SHIN2 is the biologically inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)SHIN2. In cell culture experiments, this compound serves as an essential negative control to demonstrate the specific on-target effects of (+)SHIN2. The active compound, (+)SHIN2, inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT, which are critical enzymes in one-carbon (1C) metabolism.[1] By catalyzing the conversion of serine to glycine, SHMT provides the one-carbon units necessary for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[1] Inhibition of SHMT by (+)SHIN2 disrupts these processes, leading to anti-proliferative and cytostatic effects in cancer cells, which often exhibit elevated SHMT2 expression.[2]

These application notes provide detailed protocols for utilizing this compound as a negative control alongside (+)SHIN2 to investigate the effects of SHMT inhibition on cancer cell lines. The included methodologies cover cell viability assays, cell cycle analysis, apoptosis detection, and the crucial formate rescue experiment to confirm on-target activity.

Mechanism of Action of SHMT Inhibition

The primary mechanism of action of (+)SHIN2 is the competitive inhibition of SHMT, which blocks the transfer of a one-carbon unit from serine to tetrahydrofolate (THF), thereby preventing the formation of 5,10-methylenetetrahydrofolate. This depletion of one-carbon units starves the cell of the necessary building blocks for nucleotide biosynthesis, leading to an arrest in the S phase of the cell cycle.[2]

SHMT_Inhibition_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF One_Carbon_Pool One-Carbon Pool CH2THF_mito->One_Carbon_Pool SHMT2->Glycine_mito SHMT2->CH2THF_mito Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF CH2THF_cyto->One_Carbon_Pool SHMT1->Glycine_cyto SHMT1->CH2THF_cyto SHIN2 (+)SHIN2 SHIN2->SHMT2 Inhibits SHIN2->SHMT1 Inhibits Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) One_Carbon_Pool->Nucleotide_Synthesis Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation S_Phase_Arrest S-Phase Arrest Nucleotide_Synthesis->S_Phase_Arrest Depletion leads to

Figure 1. SHMT Inhibition Pathway by (+)SHIN2.

Data Presentation

Table 1: In Vitro Efficacy of (+)SHIN2 in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (nM)Exposure TimeReference
Molt4T-cell Acute Lymphoblastic Leukemia (T-ALL)Proliferation Assay~90Not Specified[2]
HCT116Colon CancerGrowth Assay30024 hours[3]
T-ALL Cell Lines (various)T-cell Acute Lymphoblastic Leukemia (T-ALL)Proliferation AssayPotentNot Specified[2]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Experiment(+)SHIN2 ConcentrationThis compound ConcentrationIncubation TimeExpected Outcome
Cell Viability (Dose-Response)1 nM - 100 µM1 nM - 100 µM24 - 72 hours(+)SHIN2 shows dose-dependent inhibition of viability; this compound shows minimal effect.
Cell Cycle Analysis2 µM2 µM24 - 48 hours(+)SHIN2 induces S-phase arrest; this compound does not significantly alter the cell cycle profile.[2][3]
Apoptosis Assay20 µM20 µM24 - 48 hours(+)SHIN2 may induce a modest increase in apoptosis/necrosis; this compound should show baseline levels.
Metabolite Analysis2 µM2 µM6 - 24 hours(+)SHIN2 decreases levels of M+2 glycine and downstream purine intermediates.[1]
Formate RescueIC50 of (+)SHIN2IC50 of (+)SHIN224 - 72 hours1 mM formate rescues the anti-proliferative effect of (+)SHIN2.[2]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the dose-dependent effect of (+)SHIN2 on cell viability, using this compound as a negative control.

Experimental Workflow:

Figure 2. Cell Viability Assay Workflow.

Materials:

  • Cancer cell lines (e.g., Molt4, HCT116)

  • Complete culture medium

  • 96-well plates

  • (+)SHIN2 and this compound stock solutions (e.g., 10 mM in DMSO)

  • MTT or MTS reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of (+)SHIN2 and this compound in complete culture medium. A suggested range is from 1 nM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for (+)SHIN2.

Cell Cycle Analysis

This protocol assesses the effect of SHMT inhibition on cell cycle progression.

Procedure:

  • Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest.

  • After 24 hours, treat the cells with (+)SHIN2 (e.g., 2 µM), this compound (e.g., 2 µM), and a vehicle control.

  • Incubate for 24 to 48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. An accumulation of cells in the S phase is expected for cells treated with (+)SHIN2.[2]

Apoptosis Assay (Annexin V/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment.

Procedure:

  • Seed and treat cells in 6-well plates as described for the cell cycle analysis. A typical concentration for (+)SHIN2 is 20 µM.

  • After 24 to 48 hours, harvest both adherent and floating cells.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Formate Rescue Experiment

This experiment is crucial to confirm that the observed anti-proliferative effects of (+)SHIN2 are due to the depletion of the one-carbon pool.

Procedure:

  • Follow the cell viability assay protocol as described above.

  • In a parallel set of wells, co-treat the cells with (+)SHIN2 (at its IC50 concentration) and 1 mM sodium formate.

  • Include controls for no treatment, (+)SHIN2 alone, and sodium formate alone.

  • After the incubation period, perform the MTT/MTS assay.

  • A rescue of cell viability in the presence of formate indicates that the effect of (+)SHIN2 is on-target.[2]

Mandatory Visualizations

Signaling Pathway of SHMT Inhibition by (+)SHIN2:

SHMT_Inhibition Serine Serine SHMT SHMT1/2 Serine->SHMT THF Tetrahydrofolate (THF) THF->SHMT Glycine Glycine SHMT->Glycine CH2THF 5,10-Methylene-THF SHMT->CH2THF Nucleotide_Synthesis Nucleotide Synthesis CH2THF->Nucleotide_Synthesis SHIN2 (+)SHIN2 SHIN2->SHMT Inhibits Cell_Growth Cell Growth Nucleotide_Synthesis->Cell_Growth Experimental_Workflow Start Start with Cancer Cell Line Dose_Response Dose-Response Curve (Cell Viability Assay) Start->Dose_Response IC50 Determine IC50 of (+)SHIN2 Dose_Response->IC50 Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Apoptosis Apoptosis Assay IC50->Apoptosis Metabolomics Metabolite Analysis IC50->Metabolomics Formate_Rescue Formate Rescue Experiment IC50->Formate_Rescue Conclusion Conclusion on SHMT Inhibition Effects Cell_Cycle->Conclusion Apoptosis->Conclusion Metabolomics->Conclusion Formate_Rescue->Conclusion

References

Application Notes and Protocols for (-)SHIN2 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)SHIN2 is the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)SHIN2. In cancer research, particularly in models of T-cell acute lymphoblastic leukemia (T-ALL), SHMT is a key enzyme in one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids necessary for rapid cell proliferation. While (+)SHIN2 actively inhibits SHMT and demonstrates anti-leukemic effects, this compound serves as an essential negative control in experimental settings to ensure that the observed effects are due to the specific inhibition of SHMT by (+)SHIN2 and not due to off-target or non-specific effects of the chemical scaffold. These notes provide detailed protocols for the administration of this compound in mouse models, which are identical to those for its active counterpart, (+)SHIN2, to ensure rigorous experimental design.

Mechanism of Action: SHMT Inhibition in One-Carbon Metabolism

SHIN2 targets serine hydroxymethyltransferase (SHMT), a critical enzyme in the one-carbon metabolic pathway. SHMT exists in two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, both of which catalyze the reversible conversion of serine to glycine, transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This molecule is a central donor of one-carbon units for the biosynthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[1] By inhibiting SHMT, (+)SHIN2 disrupts this pathway, leading to a depletion of nucleotide precursors and subsequent arrest of cell proliferation, particularly in rapidly dividing cancer cells.[1]

Signaling Pathway Diagram

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 SHMT1 SHMT1 Serine_c->SHMT1 SHMT1->Glycine_c mTHF_c 5,10-methylene-THF SHMT1->mTHF_c THF_c THF THF_c->SHMT1 THF_c->mTHF_c SHMT1 Purine_Synth Purine Synthesis mTHF_c->Purine_Synth Thymidylate_Synth Thymidylate Synthesis mTHF_c->Thymidylate_Synth DNA/RNA Synthesis DNA/RNA Synthesis Purine_Synth->DNA/RNA Synthesis DNA Synthesis DNA Synthesis Thymidylate_Synth->DNA Synthesis Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 SHMT2 SHMT2 Serine_m->SHMT2 SHMT2->Glycine_m mTHF_m 5,10-methylene-THF SHMT2->mTHF_m THF_m THF THF_m->SHMT2 THF_m->mTHF_m SHMT2 Formate Formate mTHF_m->Formate Formate->Purine_Synth One-carbon unit SHIN2 This compound (Inactive) (+)SHIN2 (Active Inhibitor) SHIN2->SHMT1 Inhibition by (+)SHIN2 SHIN2->SHMT2 Inhibition by (+)SHIN2

Caption: Inhibition of SHMT1/2 by (+)SHIN2 disrupts one-carbon metabolism.

Experimental Protocols

The following protocols are based on studies using the active enantiomer, (+)SHIN2, in mouse models of T-cell acute lymphoblastic leukemia. For robust experimental design, it is critical to include a control group administered with this compound using the identical protocol (vehicle, dose, route, and schedule).

Preparation of this compound Formulation

This protocol details the preparation of the dosing solution.

StepProcedureDetails
1 Reagent Preparation Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water. This will serve as the vehicle.
2 Dissolution of this compound Weigh the required amount of this compound and dissolve it in the 20% HPβCD solution to a final concentration of 20 mg/mL.[2]
3 Solubilization Vortex and/or sonicate the solution until the this compound is completely dissolved. The solution should be clear.
4 Storage Prepare fresh on the day of dosing. If short-term storage is necessary, protect from light and store at 4°C.
Administration of this compound in a T-ALL Xenograft Mouse Model

This protocol outlines the in vivo administration for efficacy studies.

ParameterSpecificationReference
Mouse Strain Immunocompromised mice suitable for xenografts (e.g., NOD/SCID or NSG)General knowledge
Tumor Model NOTCH1-driven T-ALL cell line xenograft[2]
Dosage 200 mg/kg[2][3]
Administration Route Intraperitoneal (IP) injection[2][3]
Dosing Schedule Twice daily (BID) for 11 consecutive days[2]
Control Groups Vehicle (20% HPβCD solution) and (+)SHIN2 (200 mg/kg)[2]

Experimental Workflow:

  • Cell Implantation: Engraft T-ALL cells expressing a reporter gene (e.g., luciferase) into the mice.

  • Tumor Growth Monitoring: Monitor tumor burden using bioluminescent imaging (e.g., IVIS).

  • Treatment Initiation: Once tumors are established, randomize mice into treatment groups: Vehicle, this compound, and (+)SHIN2.

  • Dosing: Administer the prepared formulations according to the specified schedule.

  • Monitoring: Continue to monitor tumor growth via imaging and animal health (body weight, clinical signs) throughout the study.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors and tissues for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Diagram

Experimental_Workflow cluster_groups Treatment Groups start Start engraft Engraft T-ALL Cells into Mice start->engraft monitor_growth Monitor Tumor Growth (e.g., IVIS Imaging) engraft->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize vehicle Vehicle Control randomize->vehicle neg_control This compound (Negative Control) randomize->neg_control pos_control (+)SHIN2 (Active Compound) randomize->pos_control treat Administer Treatment (BID, 11 days) monitor_response Monitor Tumor Response and Animal Health treat->monitor_response endpoint Endpoint Reached monitor_response->endpoint analysis Tissue Collection and Analysis endpoint->analysis end End analysis->end vehicle->treat neg_control->treat pos_control->treat

Caption: Workflow for in vivo efficacy testing of SHIN2 enantiomers.

Synergistic Study with Methotrexate

This compound can also be used as a control in studies investigating the synergistic effects of (+)SHIN2 with other chemotherapeutic agents like methotrexate.

ParameterSpecificationReference
(+)SHIN2 / this compound Dosage 200 mg/kg, IP, BID[2][4]
Methotrexate Dosage 10 mg/kg, IP[2][4]
Dosing Schedule A cyclical schedule is often employed. For example: a 5-days ON, 2-days OFF treatment schedule. Methotrexate may be administered on day 1 and day 5 of the treatment cycle.[2][4]
Treatment Groups 1. Vehicle2. Methotrexate alone3. This compound alone4. (+)SHIN2 alone5. Methotrexate + (-)SHIN26. Methotrexate + (+)SHIN2[2]

Note: The exact scheduling can be adapted based on the specific tumor model and study objectives. The inclusion of group 5 (Methotrexate + this compound) is crucial to demonstrate that any observed synergy is due to the specific activity of (+)SHIN2.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the in vivo administration of SHIN2 enantiomers.

ParameterValueUnitStudy Type
Concentration of Stock Solution 20mg/mLEfficacy / Synergy
Vehicle 20% HPβCD in water% (w/v)Efficacy / Synergy
Dose 200mg/kgEfficacy / Synergy
Administration Route Intraperitoneal (IP)-Efficacy / Synergy
Dosing Frequency (Single Agent) Twice Daily (BID)-Efficacy
Treatment Duration (Single Agent) 11daysEfficacy
Methotrexate Co-dose 10mg/kgSynergy

Disclaimer: These protocols are intended as a guide. Researchers should optimize these protocols for their specific experimental conditions and mouse models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for (-)SHIN2 in In Vivo Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)SHIN2 is the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)SHIN2. In drug discovery and development, particularly in the context of in vivo target engagement and efficacy studies, the use of an inactive enantiomer as a negative control is crucial for validating that the observed pharmacological effects of the active compound are due to its specific interaction with the intended target. This document provides detailed application notes and protocols for the use of this compound as a negative control in in vivo studies designed to assess the target engagement of its active counterpart, (+)SHIN2.

Mechanism of Action of the Active Enantiomer, (+)SHIN2

(+)SHIN2 is an inhibitor of serine hydroxymethyltransferase (SHMT), with a preference for the mitochondrial isoform, SHMT2.[1][2] SHMT is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate. This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules required for cell proliferation.[3][4] In many cancer cells, the SHMT2-mediated pathway is upregulated to meet the high demand for biomass production.[1] By inhibiting SHMT, (+)SHIN2 disrupts the supply of one-carbon units, leading to cell cycle arrest and inhibition of tumor growth.[5]

Signaling Pathway

SHMT_Pathway cluster_Mitochondrion Mitochondrion Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito Tetrahydrofolate (THF) THF_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2THF_mito 5,10-Methylene-THF SHMT2->CH2THF_mito One_Carbon_Pool One-Carbon Pool for Nucleotide Biosynthesis CH2THF_mito->One_Carbon_Pool SHIN2_active (+)SHIN2 SHIN2_active->SHMT2 SHIN2_inactive This compound (Inactive Control) caption Figure 1: (+)SHIN2 Inhibition of the SHMT2 Pathway.

Caption: (+)SHIN2 targets and inhibits SHMT2, blocking the one-carbon metabolism pathway.

Quantitative Data

The following table summarizes the available quantitative data for the active enantiomer, (+)SHIN2. As the inactive control, this compound is expected to have negligible activity in these assays.

ParameterCell LineValueReference
IC50 HCT116 (Colon Cancer)300 nM[5]
IC50 Molt4 (T-ALL)89 nM[5]
In Vivo Dosage Mouse models200 mg/kg (IP)[1][5]

Experimental Protocols

In Vivo Target Engagement Study Using Isotope Tracing

This protocol is designed to assess the in vivo target engagement of SHMT by monitoring the metabolic flux from serine to glycine using stable isotope-labeled serine.

Objective: To confirm that (+)SHIN2 inhibits SHMT activity in vivo and that this compound does not.

Materials:

  • (+)SHIN2

  • This compound (as a negative control)

  • Vehicle: 20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water[1]

  • U-13C-Serine (sterile solution, 30 mM in saline)[1]

  • Male C57BL/6 mice (10-14 weeks old) with surgically implanted jugular vein catheters[1]

  • Blood collection tubes

  • Centrifuge

  • LC-MS instrumentation for metabolite analysis

Experimental Workflow:

Target_Engagement_Workflow cluster_workflow In Vivo Target Engagement Workflow start Acclimatize Mice grouping Divide into 3 Groups: 1. Vehicle 2. (+)SHIN2 3. This compound start->grouping dosing Administer a single IP dose: - Vehicle - 200 mg/kg (+)SHIN2 - 200 mg/kg this compound grouping->dosing infusion Infuse U-13C-Serine via jugular vein catheter (0.1 µL/min/g) dosing->infusion blood_collection Collect blood samples at multiple time points infusion->blood_collection sample_processing Process blood to obtain serum blood_collection->sample_processing analysis Analyze serum for 13C-labeled serine and glycine using LC-MS sample_processing->analysis end Evaluate Target Engagement analysis->end caption Figure 2: Experimental workflow for in vivo target engagement.

Caption: Workflow for assessing in vivo target engagement of SHMT inhibitors.

Procedure:

  • Animal Preparation: Acclimatize catheterized male C57BL/6 mice for at least 3 days before the experiment. House mice individually.[1]

  • Compound Formulation: Prepare a 20 mg/mL solution of (+)SHIN2 and this compound in 20% HPβCD in water. The vehicle group will receive the 20% HPβCD solution.[1]

  • Dosing: Administer a single intraperitoneal (IP) injection of the vehicle, 200 mg/kg (+)SHIN2, or 200 mg/kg this compound to the respective groups of mice.[1]

  • Isotope Infusion: Immediately after dosing, begin the infusion of U-13C-Serine (30 mM in saline) at a rate of 0.1 µL/min/g through the jugular vein catheter.[1]

  • Blood Collection: Collect approximately 10 µL of blood via tail bleeding at baseline (pre-dose) and at several time points post-dose (e.g., 1, 2, 4, 6, and 8 hours).[1]

  • Sample Processing: Place blood samples on ice for 20 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C to separate the serum. Store serum at -80°C until analysis.[1]

  • LC-MS Analysis: Analyze the serum samples by LC-MS to determine the levels of 13C-labeled serine and glycine.

  • Data Interpretation: In the vehicle and this compound treated groups, a steady increase in 13C-labeled glycine is expected, indicating active SHMT-mediated conversion of serine to glycine. In the (+)SHIN2 treated group, a significant reduction in the formation of 13C-labeled glycine is anticipated, demonstrating target engagement and inhibition of SHMT. The this compound group should show a metabolic profile similar to the vehicle group, confirming its lack of on-target activity.

In Vivo Efficacy Study in a T-ALL Xenograft Model

This protocol outlines the use of this compound as a negative control in a study evaluating the anti-tumor efficacy of (+)SHIN2.

Objective: To determine if the anti-tumor effects of (+)SHIN2 are specific and to rule out non-specific toxicity, using this compound as a control.

Materials:

  • (+)SHIN2 and this compound formulated as described above.

  • Vehicle (20% HPβCD in water).

  • Human T-ALL cell line (e.g., Molt4) or a patient-derived xenograft (PDX) model.

  • Immunocompromised mice (e.g., NOD/SCID).

  • Bioluminescence imaging system (if using luciferase-expressing cells).

Procedure:

  • Tumor Implantation: Inoculate immunocompromised mice with the T-ALL cells.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors are established, randomize mice into three groups: Vehicle, (+)SHIN2 (200 mg/kg), and this compound (200 mg/kg).

  • Treatment: Administer the respective treatments via IP injection. A typical dosing schedule could be twice daily (BID) for a set number of days (e.g., 11 days).[1]

  • Monitoring: Monitor tumor burden using bioluminescence imaging or other appropriate methods. Also, monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study, or when humane endpoints are reached, euthanize the animals and collect tumors for further analysis.

  • Data Interpretation: A significant reduction in tumor growth is expected in the (+)SHIN2 treated group compared to the vehicle and this compound groups. The this compound group should exhibit tumor growth kinetics similar to the vehicle group, demonstrating that the observed anti-tumor efficacy of (+)SHIN2 is due to its specific on-target activity and not a general cytotoxic effect of the chemical scaffold.

Concluding Remarks

The use of this compound as an inactive control is indispensable for the rigorous in vivo evaluation of its active enantiomer, (+)SHIN2. By including this compound in target engagement and efficacy studies, researchers can confidently attribute the observed pharmacological and anti-tumor effects to the specific inhibition of SHMT, thereby strengthening the rationale for further development of (+)SHIN2 as a therapeutic agent. The protocols provided herein offer a framework for conducting these critical in vivo experiments.

References

Application Notes and Protocols for Alkyne-Containing (-)SHIN2 in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHIN2 is a potent inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism that is upregulated in certain cancers. SHIN2 exists as two enantiomers: (+)SHIN2, the active inhibitor, and (-)SHIN2, the inactive enantiomer. The active form, (+)SHIN2, has been shown to increase survival in mouse models of T-cell acute lymphoblastic leukemia (T-ALL), particularly in synergy with methotrexate.[1][2] A key structural feature of SHIN2 for chemical biology applications is the presence of a terminal alkyne group, which makes it a valuable tool for "click chemistry."[3][4]

Click chemistry, a term coined by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and biocompatible. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[5][6] This reaction's specificity and efficiency in biological systems have made it a staple for a wide range of applications, including biomolecule labeling, drug target identification, and the development of diagnostic probes.[7][8]

While the active (+)SHIN2 enantiomer holds therapeutic promise, the alkyne-containing inactive enantiomer, this compound, serves as an ideal negative control for in vitro and in vivo target engagement and validation studies. By using click chemistry to attach reporter molecules to this compound, researchers can differentiate between target-specific binding of (+)SHIN2 and any non-specific interactions. This document provides detailed protocols and potential applications for leveraging the alkyne group of this compound in click chemistry-based research.

Data Presentation

The following tables provide generalized quantitative data for typical click chemistry reactions. These should be used as a starting point and optimized for specific experimental setups.

Table 1: Typical Reagent Concentrations for In Vitro Click Chemistry Labeling of Alkyne-Containing this compound

ReagentStock ConcentrationFinal ConcentrationNotes
Alkyne-(-)SHIN210 mM in DMSO10-100 µMFinal concentration depends on the specific application.
Azide-Reporter Probe (e.g., fluorescent dye, biotin)10 mM in DMSO20-200 µMA 2-10 fold excess over the alkyne is recommended.
Copper(II) Sulfate (CuSO₄)50 mM in H₂O0.1-1 mM
Reducing Agent (e.g., Sodium Ascorbate)100 mM in H₂O (prepare fresh)1-5 mMA 5-10 fold excess over CuSO₄ is recommended.
Copper Ligand (e.g., THPTA, TBTA)50 mM in H₂O or DMSO0.5-5 mMA 1-5 fold excess over CuSO₄ is recommended to stabilize the Cu(I) ion and protect biomolecules.

Table 2: Suggested Parameters for Cell Lysate Labeling with Alkyne-Containing this compound

ParameterRecommended Condition
Protein Concentration1-5 mg/mL
Incubation TemperatureRoom Temperature (20-25°C)
Incubation Time30-60 minutes
Reaction Volume50-200 µL
Light ConditionsProtect from light, especially when using fluorescent azides.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Fluorescent Azide

This protocol describes the labeling of alkyne-containing this compound with an azide-functionalized fluorescent dye for in vitro applications.

Materials:

  • Alkyne-containing this compound

  • Azide-functionalized fluorescent probe (e.g., Azide-Fluor 488)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Dissolve alkyne-(-)SHIN2 in DMSO to a stock concentration of 10 mM.

    • Dissolve the azide-fluorescent probe in DMSO to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water (or TBTA in DMSO).

    • Crucially, prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use, as it is prone to oxidation.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following in order:

      • PBS to bring the final volume to 100 µL.

      • 1 µL of 10 mM alkyne-(-)SHIN2 (for a final concentration of 100 µM).

      • 2 µL of 10 mM azide-fluorescent probe (for a final concentration of 200 µM).

      • 2 µL of 50 mM CuSO₄ (for a final concentration of 1 mM).

      • 2 µL of 50 mM THPTA (for a final concentration of 1 mM).

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add 5 µL of freshly prepared 100 mM sodium ascorbate (for a final concentration of 5 mM).

    • Vortex the tube briefly to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Analysis:

    • The resulting fluorescently labeled this compound can be analyzed by methods such as HPLC, mass spectrometry, or used directly in cell-based assays.

Protocol 2: Labeling of Cellular Proteins in Lysate using an Alkyne-(-)SHIN2 Probe

This protocol outlines a hypothetical experiment to use alkyne-(-)SHIN2 as a negative control probe to assess non-specific protein interactions in a cell lysate. This would be performed in parallel with the active (+)SHIN2 enantiomer to identify target-specific binding.

Materials:

  • Cell lysate (prepared in a buffer compatible with click chemistry, e.g., PBS with protease inhibitors, avoiding EDTA).

  • Alkyne-containing this compound

  • Azide-functionalized biotin

  • Click chemistry reagents as described in Protocol 1.

  • Streptavidin-agarose beads for enrichment.

  • SDS-PAGE and western blotting reagents.

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer without EDTA).

    • Clarify the lysate by centrifugation and determine the protein concentration using a standard assay (e.g., BCA).

  • Labeling Reaction:

    • In a microcentrifuge tube, add 50 µL of cell lysate (1-5 mg/mL).

    • Add alkyne-(-)SHIN2 to a final concentration of 10 µM and incubate for 1 hour at 37°C to allow for any non-specific binding.

  • Click Reaction:

    • To the lysate, add the following pre-mixed click chemistry components:

      • Azide-biotin (final concentration 50 µM).

      • CuSO₄ (final concentration 1 mM).

      • THPTA (final concentration 1 mM).

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Incubate at room temperature for 1 hour with gentle shaking.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture biotinylated proteins.

    • Wash the beads several times with PBS containing 0.1% Tween-20 to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and visualize by silver staining or proceed with western blotting for specific proteins of interest. The protein profile from the this compound sample represents the background, which can be compared to the profile from the active (+)SHIN2 probe to identify target-specific interactions.

Visualizations

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product alkyne Alkyne-containing This compound triazole Stable Triazole Linkage This compound-Reporter Conjugate alkyne->triazole azide Azide-Reporter (e.g., Fluorophore, Biotin) azide->triazole CuSO4 Cu(II)SO4 Ascorbate Sodium Ascorbate (Reducing Agent) CuSO4->Ascorbate Reduction Ascorbate->triazole Cu(I) Catalyst Ligand Ligand (e.g., THPTA) Ligand->triazole Stabilization

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

G start Start: Prepare Cell Lysate incubate_shin2 Incubate with Alkyne-(-)SHIN2 (Negative Control) start->incubate_shin2 add_click_reagents Add Azide-Biotin and Click Chemistry Reagents incubate_shin2->add_click_reagents enrich Enrich Biotinylated Proteins with Streptavidin Beads add_click_reagents->enrich analyze Analyze by SDS-PAGE and Mass Spectrometry enrich->analyze end End: Identify Non-Specific Binders analyze->end G Serine Serine Glycine Glycine Serine->Glycine SHMT THF THF CH2THF 5,10-CH2-THF THF->CH2THF SHMT Nucleotide Nucleotide Biosynthesis CH2THF->Nucleotide SHMT SHMT SHMT->Serine SHMT->THF SHIN2 Alkyne-(+)SHIN2 (Active Inhibitor) SHIN2->SHMT neg_SHIN2 Alkyne-(-)SHIN2 (Inactive Control Probe) neg_SHIN2->SHMT No Inhibition

References

Application Notes and Protocols: Utilizing (-)-SHIN2 as a Negative Control in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of targeted therapeutics, the validation of a compound's on-target effects is paramount. This requires the use of appropriate controls to distinguish specific pharmacological effects from off-target or non-specific cellular responses. (-)-SHIN2, the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) 1/2 inhibitor (+)-SHIN2, serves as an ideal negative control for in vitro and in vivo studies. By inhibiting the conversion of serine to glycine, SHMT plays a crucial role in one-carbon (1C) metabolism, providing essential precursors for nucleotide biosynthesis, methylation, and redox balance.[1][2] The active (+)-SHIN2 enantiomer effectively disrupts these processes in cancer cells, while the inactive (-)-SHIN2 enantiomer is designed to be devoid of significant SHMT inhibitory activity.[3][4] This document provides detailed protocols and application notes for the effective use of (-)-SHIN2 as a negative control in experimental workflows.

Signaling Pathway of SHMT in One-Carbon Metabolism

The enzyme serine hydroxymethyltransferase (SHMT) is a critical node in one-carbon metabolism, existing as both a cytosolic (SHMT1) and a mitochondrial (SHMT2) isoform. SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units essential for various anabolic processes, including the synthesis of purines and thymidylate, which are fundamental for DNA replication and repair. The active inhibitor, (+)-SHIN2, targets both SHMT1 and SHMT2, leading to a depletion of one-carbon units and subsequent cell cycle arrest and apoptosis in cancer cells.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto 5,10-CH2-THF_cyto 5,10-CH2-THF SHMT1->5,10-CH2-THF_cyto THF_cyto THF THF_cyto->SHMT1 Nucleotide_Synthesis_cyto Purine & Thymidylate Synthesis 5,10-CH2-THF_cyto->Nucleotide_Synthesis_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito 5,10-CH2-THF_mito 5,10-CH2-THF SHMT2->5,10-CH2-THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate 5,10-CH2-THF_mito->Formate plus_SHIN2 (+)-SHIN2 plus_SHIN2->SHMT1 inhibition plus_SHIN2->SHMT2 inhibition minus_SHIN2 (-)-SHIN2 (Negative Control)

Figure 1: SHMT Signaling Pathway and Inhibition by SHIN2.

Data Presentation

The following tables summarize quantitative data from representative experiments demonstrating the differential effects of (+)-SHIN2 and its inactive enantiomer, (-)-SHIN2.

Table 1: Effect of (+)-SHIN2 and (-)-SHIN2 on Cancer Cell Viability (MTT Assay)

Cell LineCompoundConcentration (µM)% Viability (relative to Vehicle)
HCT116(+)-SHIN2245%[3][4]
HCT116(-)-SHIN2298%[3][4]
Molt4 (T-ALL)(+)-SHIN20.1~50%
Molt4 (T-ALL)(-)-SHIN210>95%

Table 2: Impact of (+)-SHIN2 and (-)-SHIN2 on Intracellular Metabolite Levels (LC-MS)

Cell LineCompoundConcentration (µM)MetaboliteFold Change (relative to Vehicle)
HCT116(+)-SHIN22Glycine↓ 0.3[5]
HCT116(-)-SHIN22Glycine~ 1.0[5]
HCT116(+)-SHIN22Purine Intermediates↓ ~0.2[3][4]
HCT116(-)-SHIN22Purine Intermediates~ 1.0[3][4]

Experimental Protocols

The following are detailed protocols for key experiments utilizing (-)-SHIN2 as a negative control.

Experimental Workflow: In Vitro Drug Efficacy and Specificity Testing

This workflow outlines the general procedure for assessing the specific, on-target effects of a test compound like (+)-SHIN2 by comparing its activity to the inactive control, (-)-SHIN2.

Experimental_Workflow Start Start: Seed Cancer Cells Treatment Treat Cells with: - Vehicle (e.g., DMSO) - (+)-SHIN2 (Active Compound) - (-)-SHIN2 (Negative Control) Start->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation Endpoint_Assay Perform Endpoint Assays Incubation->Endpoint_Assay Viability Cell Viability Assay (e.g., MTT, MTS) Endpoint_Assay->Viability Metabolomics Metabolomic Analysis (LC-MS) Endpoint_Assay->Metabolomics Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Metabolomics->Data_Analysis Conclusion Conclusion: Assess On-Target vs. Off-Target Effects Data_Analysis->Conclusion

Figure 2: In Vitro Experimental Workflow using (-)-SHIN2.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the steps to measure the effect of (+)-SHIN2 on cancer cell viability, using (-)-SHIN2 to control for non-specific effects.

Materials:

  • Cancer cell line of interest (e.g., HCT116 colon cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • (+)-SHIN2 and (-)-SHIN2 (stock solutions in DMSO)

  • Vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of (+)-SHIN2 and (-)-SHIN2 in complete medium from stock solutions. A vehicle control (containing the same concentration of DMSO as the highest compound concentration) should also be prepared. b. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate. c. Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: Metabolomic Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes the extraction of intracellular metabolites from cells treated with (+)-SHIN2 and (-)-SHIN2 for subsequent analysis by LC-MS.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • (+)-SHIN2 and (-)-SHIN2 (stock solutions in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • Lyophilizer (or vacuum concentrator)

  • LC-MS grade water and acetonitrile

  • LC-MS system (e.g., Q-Exactive Orbitrap)

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to reach ~80% confluency. b. Treat cells with vehicle, (+)-SHIN2, or (-)-SHIN2 at the desired concentration for a specific time (e.g., 24 hours).

  • Metabolite Extraction: a. Quickly aspirate the culture medium and wash the cells once with ice-cold saline. b. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism. c. Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube. d. Vortex the tubes vigorously and incubate on ice for 20 minutes. e. Centrifuge at maximum speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS: a. Transfer the supernatant containing the metabolites to a new tube. b. Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator. c. Reconstitute the dried metabolites in a suitable volume (e.g., 50 µL) of LC-MS grade 50% acetonitrile/50% water.

  • LC-MS Analysis: a. Inject the reconstituted samples into the LC-MS system. b. Separate metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites). c. Detect and identify metabolites based on their mass-to-charge ratio (m/z) and retention time.

  • Data Analysis: a. Process the raw LC-MS data using appropriate software (e.g., Xcalibur, Compound Discoverer). b. Perform peak integration and normalization. c. Compare the relative abundance of key metabolites (e.g., serine, glycine, purine pathway intermediates) between the different treatment groups to assess the on-target effect of (+)-SHIN2.

Conclusion

The use of (-)-SHIN2 as a negative control is indispensable for the rigorous evaluation of the biological effects of its active enantiomer, (+)-SHIN2. By following the detailed protocols provided in these application notes, researchers can confidently dissect the specific on-target consequences of SHMT inhibition from any potential off-target activities. This robust experimental design is crucial for advancing our understanding of one-carbon metabolism in disease and for the development of novel targeted therapies.

References

Application Notes and Protocols for the Use of (-)SHIN2 in Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)SHIN2 is a potent and specific inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism. The mitochondrial isoform, SHMT2, is frequently overexpressed in various cancers, including leukemia, to meet the high demand for nucleotides and other essential biomolecules required for rapid cell proliferation. By targeting SHMT2, this compound disrupts the production of one-carbon units, leading to a cytostatic effect on cancer cells and providing a promising therapeutic avenue. These application notes provide detailed protocols for utilizing this compound in leukemia research, with a focus on T-cell acute lymphoblastic leukemia (T-ALL).

Mechanism of Action

This compound exerts its anti-leukemic effect by inhibiting SHMT, which catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF). This reaction is a primary source of one-carbon units essential for the de novo synthesis of purines and thymidylate, critical components of DNA and RNA. Inhibition of SHMT by this compound leads to the depletion of these nucleotide precursors, resulting in cell cycle arrest, primarily in the S phase, and subsequent inhibition of cell proliferation.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of the active enantiomer, (+)-SHIN2, on leukemia cells.

Cell LineIC50 (nM)NotesReference
Molt4 (T-ALL)~90Standard T-ALL cell line with activating NOTCH1 mutations.[1]
Methotrexate-resistant Molt4~22.5Demonstrates increased sensitivity in drug-resistant models.[1]
ParameterObservationCell LineConcentrationDurationReference
Cell CycleS-phase arrestMolt42 µM48 hours[1]
ApoptosisLittle induction of cytotoxicity when used aloneMolt42 µM48 hours[1]
In Vivo EfficacyIncreased survival in T-ALL mouse modelsNOTCH1-driven mouse primary T-ALL200 mg/kg (BID)11 days[2]

Signaling Pathway

The primary signaling pathway affected by this compound is the folate-mediated one-carbon metabolism. This compound directly inhibits SHMT2. This action is synergistic with methotrexate, which inhibits dihydrofolate reductase (DHFR), another key enzyme in the folate cycle. The dual inhibition leads to a more profound depletion of THF and its derivatives, crippling nucleotide biosynthesis.

folate_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria DHF_cyto Dihydrofolate (DHF) THF_cyto Tetrahydrofolate (THF) DHF_cyto->THF_cyto DHFR Ser_cyto Serine THF_cyto->Ser_cyto SHMT1 CH2THF_cyto 5,10-Methylene-THF THF_cyto->CH2THF_cyto THF_mito Tetrahydrofolate (THF) THF_cyto->THF_mito Gly_cyto Glycine Ser_cyto->Gly_cyto Ser_mito Serine Ser_cyto->Ser_mito Gly_cyto->THF_cyto Gly_mito Glycine Gly_cyto->Gly_mito CH2THF_cyto->THF_cyto Purines_cyto Purine Synthesis CH2THF_cyto->Purines_cyto dTMP dTMP Synthesis CH2THF_cyto->dTMP SHMT1 SHMT1 DHFR_cyto DHFR Methotrexate Methotrexate Methotrexate->DHFR_cyto Ser_mito->Gly_mito SHMT2 CH2THF_mito 5,10-Methylene-THF THF_mito->CH2THF_mito CH2THF_mito->CH2THF_cyto SHMT2 SHMT2 SHIN2 This compound SHIN2->SHMT2

Folate metabolism pathway showing this compound and Methotrexate inhibition.

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound in leukemia cell lines, both alone and in combination with other drugs like methotrexate, is depicted below.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_invivo In Vivo Validation (Optional) start Start: Leukemia Cell Culture (e.g., Molt4) treatment Treatment with: - this compound (various conc.) - Methotrexate (various conc.) - Combination of both - Vehicle Control start->treatment viability Cell Viability Assay (e.g., MTT/XTT) (24, 48, 72h) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) (48h) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) (48h) treatment->cell_cycle western_blot Western Blotting (SHMT2, Bcl-2, Bax, etc.) (48h) treatment->western_blot ic50 IC50 Calculation viability->ic50 synergy Synergy Analysis (e.g., Isobologram) viability->synergy apoptosis_quant Quantification of Apoptosis (%) apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution (%) cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp xenograft Leukemia Xenograft Model (e.g., NOD/SCID mice) ic50->xenograft synergy->xenograft invivo_treatment In Vivo Treatment (e.g., 200 mg/kg IP) xenograft->invivo_treatment tumor_burden Monitor Tumor Burden (Bioluminescence Imaging) invivo_treatment->tumor_burden survival Survival Analysis tumor_burden->survival

General workflow for this compound evaluation in leukemia research.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on leukemia cells.

Materials:

  • Leukemia cell line (e.g., Molt4)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in leukemia cells treated with this compound.

Materials:

  • Leukemia cell line (e.g., Molt4)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentration of this compound (and/or methotrexate) for 48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blotting

This protocol is for analyzing the expression of proteins such as SHMT2, Bcl-2, and Bax in response to this compound treatment.

Materials:

  • Leukemia cell line (e.g., Molt4)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-SHMT2, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for 48 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Normalize the protein expression to a loading control like β-actin.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a leukemia xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Leukemia cell line (e.g., Molt4, potentially luciferase-tagged)

  • This compound

  • Vehicle control

  • Bioluminescence imaging system (if applicable)

Procedure:

  • Inject 1-5 x 10^6 leukemia cells intravenously or subcutaneously into immunocompromised mice.

  • Allow the leukemia to establish for a specified period (e.g., 7-14 days), monitoring engraftment by bioluminescence imaging or peripheral blood analysis.

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 200 mg/kg, intraperitoneally, twice daily) and/or other drugs according to the experimental design.[2]

  • Monitor tumor burden regularly using bioluminescence imaging or other appropriate methods.

  • Monitor the health and survival of the mice.

  • At the end of the study, collect tissues for further analysis (e.g., histology, flow cytometry).

Conclusion

This compound is a valuable research tool for investigating the role of one-carbon metabolism in leukemia. Its specific inhibition of SHMT2 provides a targeted approach to disrupt cancer cell proliferation. The protocols provided herein offer a framework for researchers to explore the efficacy of this compound as a standalone agent or in combination with other chemotherapeutics, ultimately contributing to the development of novel anti-leukemia therapies.

References

Application Notes and Protocols: (-)SHIN2 in Combination with Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the preclinical studies investigating the combination of (-)SHIN2, a serine hydroxymethyltransferase (SHMT) inhibitor, and methotrexate (MTX), a dihydrofolate reductase (DHFR) inhibitor, for the treatment of T-cell acute lymphoblastic leukemia (T-ALL). The provided data and protocols are based on the findings from a key study demonstrating the synergistic anti-leukemic effects of this combination both in vitro and in vivo.[1][2]

The rationale for this combination therapy lies in the targeting of two critical nodes within the one-carbon metabolism pathway, which is essential for nucleotide biosynthesis and cancer cell proliferation. By inhibiting both SHMT and DHFR, the combination of this compound and methotrexate aims to achieve a more potent anti-cancer effect than either agent alone.[1][2]

Data Presentation

In Vitro Efficacy: this compound and Methotrexate in T-ALL Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for (+)SHIN2 (the active enantiomer of this compound) and its synergistic interaction with methotrexate in the Molt4 human T-ALL cell line.

Cell LineTreatmentIC50 (nM)Notes
Molt4(+)SHIN289
Molt4(+)SHIN2 + 20 nM MTXDecreasedLow-dose methotrexate sensitizes Molt4 cells to (+)SHIN2.[1]
Molt4(+)SHIN2 + 30 nM MTXDecreased
Molt4(+)SHIN2 + 40 nM MTXDecreased
Molt4 (MTX-resistant)(+)SHIN2~22Methotrexate-resistant cells show enhanced sensitivity to (+)SHIN2.[1]
In Vivo Efficacy: this compound and Methotrexate in T-ALL Xenograft Models

This table summarizes the key findings from the in vivo studies using a NOTCH1-driven mouse primary T-ALL model and a patient-derived xenograft (PDX) model.

Animal ModelTreatment GroupOutcome
NOTCH1-driven mouse primary T-ALLVehicle-
(+)SHIN2 (200 mg/kg)Significantly reduced tumor burden and increased survival.[1]
Methotrexate (10 mg/kg)Reduced tumor burden.
(+)SHIN2 + MethotrexateSynergistic effect: Significantly greater reduction in tumor burden and a significant increase in survival compared to single agents.[1]
Patient-Derived Xenograft (PDX)Vehicle-
(+)SHIN2 (200 mg/kg)Decreased tumor burden and increased survival.[1]
(+)SHIN2 + MethotrexateSynergistic effect: Further decreased tumor burden and extended survival compared to (+)SHIN2 alone.[1]

Signaling Pathway

The combination of this compound and methotrexate targets the folate metabolism pathway at two distinct points, leading to a synergistic depletion of essential precursors for nucleotide synthesis.

folate_pathway cluster_0 One-Carbon Metabolism cluster_1 Drug Inhibition Serine Serine Glycine Glycine Serine->Glycine SHMT (Serine Hydroxymethyltransferase) THF THF DHF DHF THF->DHF Thymidylate Synthase 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF DHF->THF DHFR (Dihydrofolate Reductase) Purine Synthesis Purine Synthesis 5,10-methylene-THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-methylene-THF->Thymidylate Synthesis DNA Synthesis DNA Synthesis Purine Synthesis->DNA Synthesis Thymidylate Synthesis->DNA Synthesis SHIN2 This compound SHIN2->Serine Inhibits MTX Methotrexate MTX->DHF Inhibits

Caption: Synergistic inhibition of one-carbon metabolism by this compound and methotrexate.

Experimental Protocols

In Vitro Cell Proliferation and Synergy Assay

This protocol details the methodology for assessing the anti-proliferative effects of this compound and methotrexate, alone and in combination, on T-ALL cell lines.

Experimental Workflow:

Caption: Workflow for in vitro cell proliferation and synergy analysis.

Protocol:

  • Cell Culture:

    • Culture Molt4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed Molt4 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Drug Treatment:

    • Prepare serial dilutions of (+)SHIN2 and methotrexate in culture medium.

    • For single-agent treatments, add the indicated concentrations of each drug to the wells.

    • For combination treatments, add varying concentrations of (+)SHIN2 in the presence of fixed concentrations of methotrexate (e.g., 20, 30, and 40 nM).[1]

    • Include a vehicle control (e.g., DMSO) for normalization.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Calculate the IC50 values for each treatment using non-linear regression analysis.

    • Assess synergy using isobologram analysis. The combination is considered synergistic if the data points for the combination fall below the line of additivity.[1]

In Vivo T-ALL Xenograft Studies

This protocol describes the establishment of T-ALL xenograft models and the evaluation of the anti-tumor efficacy of this compound and methotrexate combination therapy.

Experimental Workflow:

G start Start inject Inject luciferase-expressing T-ALL cells (e.g., NOTCH1-induced or PDTALL#10) into immunodeficient mice start->inject monitor Monitor tumor engraftment and growth via bioluminescence imaging inject->monitor randomize Randomize mice into treatment groups (Vehicle, (+)SHIN2, MTX, Combination) monitor->randomize treat Administer treatment according to schedule randomize->treat image Perform regular bioluminescence imaging to assess tumor burden treat->image survival Monitor survival image->survival end End survival->end

Caption: Workflow for in vivo T-ALL xenograft studies.

Protocol:

  • Animal Models:

    • Use immunodeficient mice (e.g., NSG mice) for xenograft studies.

    • For the primary T-ALL model, inject 1 x 10^6 NOTCH1-induced primary T-ALL cells (expressing luciferase) intravenously.[1]

    • For the patient-derived xenograft (PDX) model, inject 1 x 10^6 PDTALL#10 cells (expressing luciferase) intravenously.[1]

  • Tumor Monitoring:

    • Monitor tumor engraftment and progression by weekly bioluminescence imaging (BLI) using an in vivo imaging system (e.g., IVIS).

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection 10 minutes before imaging.

    • Quantify the bioluminescent signal (total flux) from the region of interest.

  • Treatment Regimen:

    • Once tumors are established, randomize mice into four treatment groups:

      • Vehicle control

      • (+)SHIN2 (200 mg/kg, intraperitoneally, twice daily, 5 days on/2 days off)[1]

      • Methotrexate (10 mg/kg, intraperitoneally, once on day 1 of each 7-day cycle)[1]

      • (+)SHIN2 + Methotrexate (combination of the above regimens)[1]

    • Continue treatment for the duration specified in the study design (e.g., 4 weeks).

  • Efficacy Assessment:

    • Continue weekly BLI to monitor tumor burden throughout the treatment period.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • Follow animals for survival analysis. Euthanize mice when they show signs of morbidity or when tumor burden reaches a predetermined endpoint.

  • Data Analysis:

    • Compare tumor growth rates and survival curves between the different treatment groups.

    • Use appropriate statistical analyses (e.g., ANOVA for tumor growth, log-rank test for survival) to determine the significance of the observed effects.

Logical Relationships

The synergistic effect of this compound and methotrexate is based on a clear logical relationship of dual pathway blockade.

logical_relationship cluster_drugs Therapeutic Agents cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome SHIN2 This compound SHMT SHMT Inhibition SHIN2->SHMT MTX Methotrexate DHFR DHFR Inhibition MTX->DHFR Depletion Depletion of One-Carbon Units & Glycine SHMT->Depletion THF_Depletion Depletion of Tetrahydrofolate (THF) DHFR->THF_Depletion Synergistic_Block Synergistic Blockade of Nucleotide Synthesis Depletion->Synergistic_Block THF_Depletion->Synergistic_Block Apoptosis Induction of Apoptosis & Cell Cycle Arrest Synergistic_Block->Apoptosis Tumor_Regression Tumor Regression & Increased Survival Apoptosis->Tumor_Regression

Caption: Logical flow of the synergistic anti-leukemic effect.

References

Application Notes and Protocols for (-)SHIN2 Treatment in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)SHIN2 is a potent and selective inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism.[1][2] SHMT catalyzes the reversible conversion of serine to glycine, a reaction that provides the primary source of one-carbon units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[3][4] Cancer cells exhibit a high demand for these building blocks to sustain rapid proliferation, making the 1C metabolism pathway an attractive target for therapeutic intervention.[3][5] SHIN2, by inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the enzyme, disrupts this crucial metabolic pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital tool in preclinical cancer research, as they more accurately recapitulate the heterogeneity and clinical behavior of human tumors.[6][7][8] This document provides detailed application notes and protocols for the use of this compound in PDX models.

Mechanism of Action

This compound functions as a competitive inhibitor of SHMT, binding to the enzyme's active site and preventing the conversion of serine to glycine.[1] This blockade has several downstream consequences that collectively contribute to its anti-tumor activity:

  • Depletion of One-Carbon Units: The inhibition of SHMT leads to a shortage of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[3][5]

  • Induction of Metabolic Stress: The disruption of serine/glycine metabolism creates a state of metabolic stress within the cancer cells.[3]

  • Cell Cycle Arrest: The lack of necessary nucleotides for DNA replication leads to an arrest of the cell cycle, primarily at the S phase.[2]

  • Apoptosis: The sustained metabolic stress and inability to replicate ultimately trigger programmed cell death (apoptosis).[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the one-carbon metabolism pathway and a typical experimental workflow for evaluating this compound in PDX models.

one_carbon_metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon_cycle One-Carbon Cycle cluster_inhibition 3-PG 3-Phosphoglycerate Serine Serine 3-PG->Serine Multiple Steps SHMT2 SHMT1/2 Serine->SHMT2 Glycine Glycine THF Tetrahydrofolate THF->SHMT2 5,10-CH2-THF 5,10-Methylene-THF Purine Synthesis Purine Synthesis 5,10-CH2-THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-CH2-THF->Thymidylate Synthesis SHMT2->Glycine SHMT2->5,10-CH2-THF SHIN2 This compound SHIN2->SHMT2

Figure 1: One-Carbon Metabolism Pathway and this compound Inhibition.

pdx_workflow cluster_establishment PDX Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation (Immunodeficient Mice) Patient_Tumor->Implantation Passaging Tumor Passaging (F1, F2...) Implantation->Passaging Tumor_Growth Tumor Growth to Required Volume Passaging->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) Monitoring->Endpoint Biomarker Biomarker Analysis (Optional) Endpoint->Biomarker

Figure 2: Experimental Workflow for this compound in PDX Models.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies of this compound in patient-derived xenograft models.

Table 1: Efficacy of this compound in a T-Cell Acute Lymphoblastic Leukemia (T-ALL) PDX Model [1][2][9]

ParameterVehicle Control(+)SHIN2 (200 mg/kg, BID)(+)SHIN2 + Methotrexate
Median Survival ~20 daysIncreasedSignificantly Increased (Synergistic)
Tumor Burden Progressive IncreaseDecreasedSignificantly Decreased (Synergistic)
Note: -Treatment for 11-day cyclesMethotrexate administered at 10 mg/kg

Table 2: Efficacy of SHIN2 in an Undifferentiated Thyroid Cancer Xenograft Model [10]

Treatment GroupTumor Volume Reduction
shControl Baseline
shSHMT2 Significant reduction
Vehicle Baseline
SHIN2 Significant reduction
Note: Data from bioluminescence imaging and direct tumor volume measurement.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

This protocol outlines the general steps for establishing PDX models. Specifics may vary depending on the tumor type.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Surgical tools (scalpels, forceps)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Anesthetics

Procedure:

  • Tumor Tissue Preparation:

    • Immediately after surgical resection, place the tumor tissue in sterile PBS on ice.

    • In a sterile biosafety cabinet, wash the tissue multiple times with PBS to remove any contaminants.

    • Remove any necrotic or fatty tissue.

    • Cut the tumor into small fragments (approximately 3x3 mm).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring and Passaging:

    • Monitor the mice regularly for tumor growth by palpation and caliper measurements.

    • Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.

    • Aseptically resect the tumor and process it as described in step 1 for passaging into new cohorts of mice. Early passages (F2-F5) are generally recommended for drug efficacy studies to maintain the characteristics of the original tumor.

This compound Formulation and Administration

Materials:

  • This compound (active enantiomer, often referred to as (+)SHIN2 in literature)

  • Vehicle solution (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in water)[2]

  • Sterile syringes and needles

Procedure:

  • Formulation:

    • Prepare the vehicle solution under sterile conditions.

    • Dissolve this compound in the vehicle to the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse receiving a 0.2 mL injection).[2]

    • Ensure the solution is clear and free of particulates.

  • Administration:

    • Administer the formulated this compound solution to the mice via intraperitoneal (IP) injection.

    • The typical dosage used in studies is 200 mg/kg, administered twice daily (BID).[2]

    • For combination studies, other agents (e.g., methotrexate) can be administered according to their established protocols.[1]

In Vivo Efficacy Study

Procedure:

  • Study Initiation:

    • Once the PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Administer this compound and/or other treatments as per the formulated protocol. The control group should receive the vehicle solution.

    • A typical treatment cycle can be 11 days on, followed by a treatment-free period.[2]

  • Monitoring:

    • Measure tumor volume using digital calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice to assess toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined endpoint size, or after a specific treatment duration.

    • Primary endpoints typically include tumor growth inhibition and changes in survival.

    • At the end of the study, tumors can be harvested for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound presents a promising therapeutic strategy for cancers dependent on the one-carbon metabolism pathway. The use of patient-derived xenograft models provides a clinically relevant platform for evaluating the efficacy of this compound, both as a monotherapy and in combination with other agents. The protocols and data presented in these application notes are intended to guide researchers in the design and execution of preclinical studies with this novel metabolic inhibitor.

References

Troubleshooting & Optimization

(-)SHIN2 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHMT inhibitor, (-)SHIN2.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and use of this compound in experimental settings.

Solubility Issues

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table addresses common solubility problems.

Issue Potential Cause(s) Recommended Solution(s)
Difficulty Dissolving this compound Powder 1. Inappropriate solvent.2. Low-quality or hydrated solvent.3. Insufficient agitation.1. Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent.[1]2. Use a freshly opened bottle of hygroscopic DMSO to minimize water content, which can affect solubility.[2]3. Vortex the solution and use ultrasonication to aid dissolution.[2]
Precipitation of this compound in Stock Solution Upon Storage 1. Improper storage temperature.2. Freeze-thaw cycles.1. Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3]2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Crystallization or Precipitation in Cell Culture Media 1. Exceeding the solubility limit of this compound in the aqueous media.2. Interaction with media components.3. Temperature or pH shifts.1. Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.1%) to maintain the solubility of this compound and minimize solvent toxicity.2. Prepare fresh dilutions of this compound in pre-warmed (37°C) cell culture media immediately before use.3. Perform a solubility test by preparing serial dilutions of the this compound stock in your specific cell culture media and observing for any precipitation over the duration of your experiment.
Stability Issues

While specific degradation kinetics for this compound are not extensively published, the following general guidelines can help mitigate stability concerns.

Issue Potential Cause(s) Recommended Solution(s)
Potential Degradation of this compound in Solution 1. Prolonged storage in solution at room temperature.2. Exposure to light or harsh chemical conditions.1. Prepare fresh working solutions from a frozen stock for each experiment.2. Store stock solutions protected from light.3. Avoid exposing this compound solutions to strong acids, bases, or oxidizing agents.
Loss of Activity Over Time 1. Degradation of the compound.2. Improper storage.1. Follow the recommended storage conditions for both solid this compound and stock solutions (see table below).2. If a loss of activity is suspected, it is recommended to use a fresh vial of the compound.

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound solutions for in vitro experiments.

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Data Presentation

The following tables summarize key quantitative data for this compound.

Solubility Data
Solvent Concentration Notes
DMSO100 mg/mL (246.01 mM)Requires ultrasonication; use of newly opened, hygroscopic DMSO is recommended.[2]
Storage Conditions
Form Temperature Duration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the inactive enantiomer of (+)SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT), particularly the mitochondrial isoform SHMT2.[4] SHMT2 is a key enzyme in one-carbon metabolism, catalyzing the conversion of serine to glycine and providing one-carbon units for the synthesis of nucleotides and other essential biomolecules.[5] By inhibiting SHMT2, (+)SHIN2 disrupts these metabolic pathways, leading to an anti-proliferative effect in cancer cells.

Q2: My this compound solution in DMSO appears cloudy or has crystals after thawing. What should I do?

A2: This may be due to the compound precipitating out of solution at lower temperatures. Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. If the precipitate persists, brief sonication may be helpful. To prevent this, ensure you are using anhydrous DMSO and consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.

Q3: What is the recommended final concentration of DMSO in my cell culture experiments?

A3: It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity and to ensure the compound remains in solution. The exact tolerance will depend on the cell line being used.

Q4: How should I prepare this compound for in vivo studies?

A4: For in vivo studies with the active enantiomer, (+)SHIN2, a common formulation is a solution of 20 mg/mL in a 20% 2-hydroxypropyl-β-cyclodextrin solution in water, administered via intraperitoneal (IP) injection.[6]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key pathways and workflows related to this compound.

SHMT2_Pathway SHMT2 in One-Carbon Metabolism cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito Methylene_THF_mito 5,10-Methylene-THF SHMT2->Methylene_THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate Methylene_THF_mito->Formate Formate_cyto Formate Formate->Formate_cyto Transport Purine_synthesis Purine Synthesis Formate_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Formate_cyto->Thymidylate_synthesis Nucleotide_synthesis Nucleotide Synthesis Purine_synthesis->Nucleotide_synthesis Thymidylate_synthesis->Nucleotide_synthesis SHIN2 This compound (inactive) (+)SHIN2 (active) SHIN2->SHMT2 Inhibition

Diagram 1: Simplified signaling pathway of SHMT2 in one-carbon metabolism and the inhibitory action of SHIN2.

Experimental_Workflow In Vitro Experimental Workflow for this compound start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock prepare_working Prepare Fresh Working Dilutions in Media prep_stock->prepare_working culture_cells Culture Cells to Desired Confluency treat_cells Treat Cells with This compound culture_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assays (e.g., Viability, Metabolomics) incubate->assay end End assay->end Troubleshooting_Logic Solubility Troubleshooting Logic start Issue: This compound Precipitation in_stock In DMSO Stock? start->in_stock in_media In Cell Culture Media? start->in_media No check_dmso Use fresh, anhydrous DMSO. Apply sonication. in_stock->check_dmso Yes check_conc Is final DMSO concentration >0.1%? in_media->check_conc Yes aliquot Aliquot to avoid freeze-thaw cycles. check_dmso->aliquot warm_vortex Warm to 37°C and vortex. aliquot->warm_vortex lower_conc Lower final DMSO concentration. check_conc->lower_conc Yes prepare_fresh Prepare fresh dilutions in pre-warmed media. check_conc->prepare_fresh No

References

troubleshooting unexpected results with (-)SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (-)SHIN2

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound, a potent, allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a critical non-receptor protein tyrosine phosphatase that positively regulates the RAS/MAPK signaling pathway, a key cascade involved in cell proliferation and survival.[1][2] Dysregulation of SHP2 is implicated in various cancers and developmental disorders like Noonan syndrome.[2][3]

This guide is intended to help you navigate unexpected experimental results and optimize your protocols for reliable and reproducible data.

Frequently Asked Questions (FAQs)

General & Handling

Q1: What is the mechanism of action for this compound?

A: this compound is an allosteric inhibitor of SHP2. It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[4] This binding stabilizes SHP2 in its closed, auto-inhibited conformation, preventing it from becoming activated and engaging with its downstream substrates.[5][6] This ultimately blocks signal transduction through the RAS-MAPK pathway.[2][7]

Q2: How should I reconstitute and store this compound?

A: Please refer to the manufacturer's datasheet for specific instructions. Generally, small molecule inhibitors are reconstituted in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation. Before use, allow an aliquot to thaw completely and equilibrate to room temperature.

Q3: What is an appropriate vehicle control for in vitro experiments?

A: The appropriate vehicle control is the solvent used to dissolve this compound, typically DMSO. It is critical to treat control cells with the same final concentration of DMSO as the cells treated with this compound, as DMSO can have biological effects at certain concentrations.

Experimental Design

Q4: What is a typical concentration range for cell-based assays?

A: The optimal concentration depends heavily on the cell line and the specific assay. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) in your experimental system. A typical starting range for a potent inhibitor might be from 1 nM to 10 µM.[8]

Q5: How can I confirm that this compound is engaging its target (SHP2) in my cells?

A: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a direct method to assess inhibitor binding in intact cells.[9][10][11] Alternatively, you can use a functional readout, such as performing a Western blot to measure the phosphorylation level of ERK (p-ERK), a key downstream protein in the MAPK pathway.[12] A potent SHP2 inhibitor should decrease p-ERK levels in a dose-dependent manner.

Troubleshooting Unexpected Results

This section addresses common issues encountered during experiments with SHP2 inhibitors like this compound.

Problem 1: No or Weak Inhibition of Downstream Signaling (e.g., p-ERK levels remain high)

If you are not observing the expected inhibitory effect, consider the following possibilities and solutions.

Possible Cause Troubleshooting Steps & Rationale
Compound Inactivity 1. Verify Compound Integrity: Ensure the compound has been stored correctly and has not undergone excessive freeze-thaw cycles. 2. Use a Fresh Aliquot: Test a new, previously unopened aliquot of the inhibitor. 3. Confirm with Positive Control: Use a known, well-characterized SHP2 inhibitor (e.g., SHP099) in parallel to confirm the assay system is working.
Incorrect Concentration 1. Perform a Dose-Response Curve: Test a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 20 µM) to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
Cell Line Insensitivity 1. Confirm Pathway Dependence: Ensure your chosen cell line relies on SHP2 for RAS/MAPK signaling. Some cell lines may have mutations downstream of SHP2 (e.g., in RAS or RAF) that make them insensitive to SHP2 inhibition. 2. Test in a Sensitive Cell Line: Use a cell line known to be sensitive to SHP2 inhibition as a positive control.
Assay Conditions 1. Check Serum Concentration: High concentrations of growth factors in serum can strongly activate the MAPK pathway, potentially overcoming the inhibitory effect. Consider reducing the serum concentration during the inhibitor treatment period. 2. Optimize Treatment Time: The effect of the inhibitor may be time-dependent. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal treatment duration.

This diagram outlines a logical approach to diagnosing a lack of inhibitor activity.

G start Start: No/Weak Inhibition Observed check_compound Verify Compound Integrity (Storage, Aliquots) start->check_compound check_assay Verify Assay System (Positive Control Inhibitor) check_compound->check_assay If OK fail Consult Literature for Alternative Mechanisms check_compound->fail If Degraded dose_response Perform Broad Dose-Response Curve check_assay->dose_response If OK check_assay->fail If Control Fails check_cell_line Verify Cell Line (Pathway Dependence) dose_response->check_cell_line If No Effect success Problem Resolved dose_response->success If Effect Seen optimize_conditions Optimize Assay Conditions (Serum, Time) check_cell_line->optimize_conditions If Dependent check_cell_line->fail If Independent optimize_conditions->success If Effect Seen optimize_conditions->fail If No Effect

Caption: A flowchart for troubleshooting lack of inhibitor efficacy.

Problem 2: High Cellular Toxicity Observed

Observing widespread cell death, especially at concentrations where specific inhibition is expected, can be due to several factors.

Possible Cause Troubleshooting Steps & Rationale
Off-Target Effects 1. Lower the Concentration: Determine the lowest effective concentration from your dose-response curve that achieves target inhibition without significant toxicity. High concentrations increase the likelihood of off-target effects.[13] 2. Use a Secondary Inhibitor: Test a structurally different SHP2 inhibitor. If the toxicity is not replicated, it may be an off-target effect specific to this compound.[13] Some active site-targeting SHP2 inhibitors have known off-target effects on protein tyrosine kinases like PDGFRβ.[14][15][16]
On-Target Toxicity 1. Assess Target Dependence: The targeted pathway may be essential for the survival of your specific cell line. This is an "on-target" effect. 2. Modulate Treatment Duration: Try shorter treatment times to achieve a therapeutic window where pathway inhibition occurs before the onset of apoptosis.
Solvent Toxicity 1. Check Vehicle Control: Ensure that cells treated with the vehicle (e.g., DMSO) alone at the highest concentration used do not show toxicity. If they do, the solvent concentration is too high.
Compound Precipitation 1. Check Solubility: High concentrations of inhibitors can precipitate out of aqueous culture media, which can appear as small crystals and be toxic to cells. Visually inspect the media in the wells under a microscope. If precipitation is suspected, lower the final concentration.
Problem 3: Results are Not Reproducible

Inconsistent results between experiments can derail a research project. Systematic verification of your protocol is key.

Possible Cause Troubleshooting Steps & Rationale
Compound Variability 1. Minimize Freeze-Thaw Cycles: Prepare small, single-use aliquots of your stock solution to ensure consistent compound potency for each experiment.
Cellular Variability 1. Standardize Cell Culture: Use cells within a consistent, narrow range of passage numbers. 2. Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Perform experiments at a consistent cell density/confluency.
Assay Protocol Variability 1. Standardize Reagents and Timing: Ensure all reagents are from the same lot (if possible) and that incubation/treatment times are kept precisely consistent between experiments. 2. Automate Liquid Handling: If possible, use automated or semi-automated liquid handling to reduce pipetting errors, especially for dose-response curves.

Key Experimental Protocols

Protocol 1: Western Blot for p-ERK Inhibition

This protocol allows for the functional assessment of this compound activity by measuring the phosphorylation of a key downstream target.

  • Cell Seeding: Plate cells (e.g., HeLa, KYSE-520) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal pathway activation, you may serum-starve the cells (e.g., 0.5% FBS media) for 4-12 hours prior to treatment.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture media. Aspirate the old media and add the media containing the inhibitor or vehicle control (DMSO). Incubate for the desired time (e.g., 2 hours).

  • Growth Factor Stimulation: To robustly activate the pathway, stimulate the cells with a growth factor like EGF (Epidermal Growth Factor) at a final concentration of 10 ng/mL for 10-15 minutes before lysis.

  • Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein per lane. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.

  • Analysis: Quantify band intensity. A successful inhibition will show a dose-dependent decrease in the p-ERK/total ERK ratio.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol directly measures the binding of this compound to SHP2 in cells.[10][11]

  • Cell Culture and Treatment: Culture cells to a high density. Harvest the cells and treat the cell suspension with various concentrations of this compound or vehicle for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 48°C to 62°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a water bath).

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Analysis by Western Blot: Collect the supernatant and analyze the amount of soluble SHP2 by Western blot.

  • Interpretation: A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates that this compound has bound to and stabilized the SHP2 protein.

Signaling Pathway Overview

This compound inhibits SHP2, a key phosphatase that is recruited to activated Receptor Tyrosine Kinases (RTKs) or associated scaffolding proteins (e.g., GAB1).[17] Activated SHP2 is required for the full activation of the RAS/RAF/MEK/ERK (MAPK) signaling cascade, which drives cell proliferation and survival.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2 SHP2 RTK->SHP2 Recruits & Activates GF Growth Factor GF->RTK Binds RAS RAS SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation SHIN2 This compound SHIN2->SHP2 Inhibits

Caption: The role of SHP2 in the MAPK pathway and its inhibition by this compound.

References

Technical Support Center: (-)SHIN2 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the in vivo delivery of (-)SHIN2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α) ribonuclease (RNase) domain. IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). By inhibiting the RNase activity of IRE1α, this compound can modulate the UPR, which is implicated in various diseases, including cancer and metabolic disorders.

Q2: What are the main challenges associated with the in vivo delivery of this compound?

Like many small molecule inhibitors, the in vivo delivery of this compound can be challenging. Key issues may include:

  • Poor aqueous solubility: This can lead to precipitation upon injection and limit achievable concentrations in vivo.

  • Suboptimal pharmacokinetic properties: This may include rapid clearance, low bioavailability, and unfavorable biodistribution.

  • Potential for off-target effects or toxicity: High doses required to achieve therapeutic concentrations at the target site may lead to adverse effects.

Q3: What are some common formulation strategies to improve this compound delivery?

To overcome delivery challenges, various formulation strategies can be employed. These include the use of:

  • Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, improving solubility and altering pharmacokinetic profiles.

  • Nanoparticles: Polymeric or lipid-based nanoparticles can protect the drug from degradation, improve circulation time, and potentially target specific tissues.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound upon injection Poor aqueous solubility of the compound.1. Optimize the formulation by using solubilizing agents such as cyclodextrins or co-solvents (e.g., DMSO, PEG). 2. Encapsulate this compound in a nanoparticle or liposomal formulation. 3. Adjust the pH of the vehicle if the compound's solubility is pH-dependent.
Low bioavailability after oral administration Poor absorption from the gastrointestinal tract. First-pass metabolism in the liver.1. Consider alternative administration routes such as intravenous (IV) or intraperitoneal (IP) injection. 2. Develop an advanced oral formulation, such as self-emulsifying drug delivery systems (SEDDS) or nanoparticles to enhance absorption.
High toxicity or off-target effects observed High doses required to achieve efficacy. Non-specific distribution of the compound.1. Develop a targeted delivery system (e.g., antibody-drug conjugate or ligand-targeted nanoparticles) to increase accumulation at the target site. 2. Optimize the dosing schedule and administration route to minimize peak plasma concentrations.
Rapid clearance and short half-life in vivo Fast metabolism and/or renal clearance.1. Incorporate this compound into a sustained-release formulation (e.g., polymeric nanoparticles, hydrogels). 2. Modify the chemical structure of this compound to reduce metabolic susceptibility, if feasible.

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of this compound

This protocol describes a common method for encapsulating a hydrophobic drug like this compound into liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Chloroform or a suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

  • Dynamic light scattering (DLS) instrument

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., DSPC:Cholesterol at a 3:2 molar ratio) in chloroform in a round-bottom flask.

    • The amount of this compound should be determined based on the desired drug-to-lipid ratio.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the PBS should be above the phase transition temperature of the lipids.

    • This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

    • Alternatively, for a more uniform size distribution, use an extruder to pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification and Characterization:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using DLS.

    • Quantify the amount of encapsulated this compound using a suitable analytical method like HPLC.

Signaling Pathways and Workflows

SHIN2_Signaling_Pathway ER_Stress ER Stress IRE1a IRE1α Activation ER_Stress->IRE1a XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing UPR_Genes UPR Gene Expression XBP1_splicing->UPR_Genes Cell_Survival Cell Survival / Apoptosis UPR_Genes->Cell_Survival SHIN2 This compound SHIN2->IRE1a

Caption: this compound inhibits the IRE1α RNase, blocking XBP1 splicing and modulating the UPR pathway.

Experimental_Workflow Formulation This compound Formulation (e.g., Liposomes) Characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) Formulation->Characterization InVitro In Vitro Studies (Cell Viability, Target Engagement) Characterization->InVitro InVivo_PK In Vivo Pharmacokinetic Study (Blood Sampling, HPLC Analysis) InVitro->InVivo_PK InVivo_Efficacy In Vivo Efficacy Study (Tumor Model, Biomarker Analysis) InVivo_PK->InVivo_Efficacy Toxicity Toxicology Assessment (Body Weight, Histopathology) InVivo_Efficacy->Toxicity

Caption: Workflow for the preclinical evaluation of a novel this compound formulation.

Troubleshooting_Tree Start Low In Vivo Efficacy Check_PK Check Pharmacokinetics Start->Check_PK Low_Exposure Low Drug Exposure? Check_PK->Low_Exposure Optimize_Formulation Optimize Formulation (e.g., increase solubility, use nanoparticles) Low_Exposure->Optimize_Formulation Yes Check_Target Check Target Engagement Low_Exposure->Check_Target No No_Engagement Insufficient Target Engagement? Check_Target->No_Engagement Increase_Dose Increase Dose or Change Administration Route No_Engagement->Increase_Dose Yes Other_Issues Consider Other Issues: - Drug Resistance - Poor Target Validation No_Engagement->Other_Issues No

Caption: Decision tree for troubleshooting low in vivo efficacy of this compound.

minimizing non-specific binding of (-)SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of the serine hydroxymethyltransferase (SHMT) inhibitor, (-)SHIN2, during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is the inactive enantiomer of (+)SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT).[1] SHMT is a critical enzyme in one-carbon metabolism, catalyzing the conversion of serine to glycine to produce one-carbon units essential for the synthesis of nucleotides and other biomolecules.[2][3] In research, this compound is typically used as a negative control to demonstrate that the observed effects of (+)SHIN2 are due to specific inhibition of SHMT and not due to off-target or non-specific effects.[1]

Q2: What is non-specific binding and why is it a concern for a small molecule inhibitor like this compound?

Q3: What are the common causes of high non-specific binding in enzyme inhibition assays?

A3: High non-specific binding in enzyme inhibition assays can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: The physicochemical properties of a compound can cause it to interact non-specifically with various surfaces.[4][5]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[6][7]

  • Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or the absence of detergents can promote non-specific interactions.[4]

  • Contaminants: Impurities in the enzyme preparation or the compound itself can contribute to non-specific binding.

Troubleshooting Guides

Issue 1: High background signal in the presence of this compound.

High background signal in control wells containing this compound suggests significant non-specific binding to components of the assay system.

Troubleshooting Steps:

Strategy Rationale Recommended Concentration/Action
Optimize Buffer Composition Minimize non-specific interactions by altering the physicochemical environment.- Increase Ionic Strength: Add 50-250 mM NaCl to shield electrostatic interactions. - Adjust pH: Test a range of pH values around the physiological pH (7.2-7.6) to find the optimal condition for your specific assay.
Add a Non-ionic Detergent Reduce hydrophobic interactions with plasticware and other surfaces.[8]- Tween-20 or Triton X-100: Start with a low concentration (e.g., 0.01% v/v) and titrate up to 0.1% if necessary.[4]
Include a Carrier Protein Block non-specific binding sites on surfaces.[8]- Bovine Serum Albumin (BSA): Add 0.1 to 1 mg/mL BSA to the assay buffer.
Perform a Detergent "Wash-out" Differentiate between true inhibition and inhibition due to compound aggregation.- After an initial reading, add a small amount of a non-ionic detergent (e.g., Triton X-100 to a final concentration of 0.1%) and re-measure. A reversal of inhibition suggests aggregation.[6]
Issue 2: Apparent weak inhibition by this compound.

Even as an inactive control, this compound may appear to show some level of inhibition, which can complicate the interpretation of the results for the active (+)SHIN2 enantiomer.

Troubleshooting Steps:

Strategy Rationale Experimental Protocol
Determine Optimal Enzyme and Substrate Concentrations Ensure the assay is running under optimal kinetic conditions to maximize the signal window and minimize the impact of any weak, non-specific interactions.- Titrate the enzyme concentration to find a level that produces a robust signal without being excessive. - Determine the Michaelis-Menten constant (Km) for the substrate and use a substrate concentration at or near the Km value for inhibition studies.
Vary Assay Incubation Time Distinguish between time-dependent non-specific binding and true, rapid equilibrium inhibition.- Measure the inhibitory effect of this compound at multiple time points (e.g., 15, 30, 60 minutes). A time-dependent increase in inhibition may suggest non-specific interactions.
Run an Orthogonal Assay Confirm the lack of specific inhibition using a different detection method.- If using a fluorescence-based assay, try a luminescence or absorbance-based method to rule out compound interference with the detection system.
Test Against an Unrelated Enzyme Determine if the observed weak inhibition is specific to SHMT or a more general, non-specific effect.- Perform an inhibition assay with this compound against a structurally and functionally unrelated enzyme. Inhibition of the unrelated enzyme would indicate non-specific activity.[9]

Experimental Protocols

Protocol 1: General SHMT Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against SHMT.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES, pH 7.4, containing 100 mM NaCl, and 0.01% Tween-20.

    • Enzyme Solution: Dilute purified recombinant human SHMT1 or SHMT2 to the desired concentration in assay buffer.

    • Substrate Solution: Prepare a stock solution of L-serine and tetrahydrofolate (THF) in an appropriate buffer.

    • Inhibitor Solution: Prepare serial dilutions of this compound and (+)SHIN2 in assay buffer.

  • Assay Procedure:

    • Add a small volume of the inhibitor solution (or vehicle control) to the wells of a microplate.

    • Add the enzyme solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress over time by measuring the production of glycine or the conversion of THF to 5,10-methylenetetrahydrofolate using a suitable detection method (e.g., a coupled assay with 5,10-methylenetetrahydrofolate dehydrogenase measuring the increase in absorbance at 375 nm).[10]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Serine Hydroxymethyltransferase (SHMT) Pathway

SHMT_Pathway Serine L-Serine SHMT SHMT Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT Methylene_THF 5,10-Methylene-THF One_Carbon_Metabolism One-Carbon Metabolism (e.g., Nucleotide Synthesis) Methylene_THF->One_Carbon_Metabolism SHMT->Glycine SHMT->Methylene_THF SHIN2 This compound (Negative Control) SHIN2->SHMT

Caption: The role of SHMT in one-carbon metabolism.

Workflow for Troubleshooting Non-Specific Binding

Troubleshooting_Workflow Start High Non-Specific Binding Observed with this compound Check_Buffer Optimize Assay Buffer (pH, Ionic Strength) Start->Check_Buffer Add_Detergent Add Non-ionic Detergent (e.g., 0.01% Tween-20) Check_Buffer->Add_Detergent Add_BSA Add Carrier Protein (e.g., 0.1 mg/mL BSA) Add_Detergent->Add_BSA Check_Aggregation Test for Compound Aggregation Add_BSA->Check_Aggregation Orthogonal_Assay Perform Orthogonal Assay Check_Aggregation->Orthogonal_Assay If still high Resolved Non-Specific Binding Minimized Check_Aggregation->Resolved If resolved Counter_Screen Counter-Screen Against Unrelated Enzyme Orthogonal_Assay->Counter_Screen Counter_Screen->Resolved

Caption: A stepwise approach to minimize non-specific binding.

References

refining experimental protocols involving (-)SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for experiments involving the SHMT inhibitor SHIN2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the difference between (-)SHIN2 and (+)SHIN2?

A1: this compound is the inactive enantiomer and serves as an excellent negative control in experiments.[1] (+)SHIN2 is the active enantiomer that functions as a potent inhibitor of serine hydroxymethyltransferase (SHMT).[2] It is crucial to use the correct isomer for your experiments to obtain meaningful results.

Q2: What is the mechanism of action of (+)SHIN2?

A2: (+)SHIN2 inhibits both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[3][4] This enzyme is a critical component of one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine and generating a one-carbon unit carried by tetrahydrofolate (THF).[3] By inhibiting SHMT, (+)SHIN2 disrupts the synthesis of nucleotides (purines and thymidylate) and amino acids, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.[3][4]

Q3: How should I prepare and store SHIN2 stock solutions?

A3: For in vitro experiments, a stock solution of this compound or (+)SHIN2 can be prepared in DMSO. For example, a 100 mg/mL stock in DMSO can be achieved with ultrasonic assistance.[2] For in vivo studies, (+)SHIN2 can be dissolved at 20 mg/mL in a 20% 2-hydroxypropyl-β-cyclodextrin solution in water.[3] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2][5]

Q4: What is the typical in vitro working concentration for (+)SHIN2?

A4: The effective concentration of (+)SHIN2 varies depending on the cell line and experimental duration. For example, the IC50 (half-maximal inhibitory concentration) for HCT116 colon cancer cells after 24 hours is approximately 300 nM, while for the T-ALL cell line Molt4, the IC50 is around 89 nM after 48 hours.[5] A common working concentration for observing metabolic effects is 2 µM for 24 hours.[5]

Q5: Can (+)SHIN2 be used in combination with other drugs?

A5: Yes, (+)SHIN2 has been shown to have a synergistic effect with methotrexate, a dihydrofolate reductase (DHFR) inhibitor, in T-cell acute lymphoblastic leukemia (T-ALL).[1][3][6] The combination of these two drugs targets the one-carbon metabolism pathway at two different points, leading to enhanced anti-leukemic activity.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for experimental planning.

Table 1: In Vitro Efficacy of (+)SHIN2

Cell Line Cancer Type Duration IC50 Value Citation
HCT116 Colon Cancer 24 hours 300 nM [5]
Molt4 T-cell ALL 48 hours 89 nM [5]

| SHMT2 knockout HCT116 | Colon Cancer | Not specified | < 50 nM |[4] |

Table 2: In Vivo Dosage of (+)SHIN2

Animal Model Dosing Vehicle Citation
Mouse Primary T-ALL 200 mg/kg, single dose, intraperitoneal (i.p.) 20% 2-hydroxypropyl-β-cyclodextrin in water [3][5]

| Mouse Primary T-ALL (Synergy study) | 200 mg/kg, i.p. | 20% 2-hydroxypropyl-β-cyclodextrin in water |[3][7] |

Signaling Pathway and Workflow Diagrams

One_Carbon_Metabolism One-Carbon Metabolism Pathway Inhibition by (+)SHIN2 cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF_mito 5,10-methylene-THF SHMT2->mTHF_mito THF_mito THF THF_mito->SHMT2 Formate Formate mTHF_mito->Formate Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto mTHF_cyto 5,10-methylene-THF SHMT1->mTHF_cyto THF_cyto THF THF_cyto->SHMT1 Purines Purine Synthesis mTHF_cyto->Purines Thymidylate Thymidylate Synthesis mTHF_cyto->Thymidylate SHIN2 (+)SHIN2 SHIN2->SHMT2 SHIN2->SHMT1

Caption: Inhibition of SHMT1 and SHMT2 by (+)SHIN2 in the one-carbon metabolism pathway.

MTT_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate for 24h (cell attachment) start->incubate1 treat Treat cells with serial dilutions of (+)SHIN2 (include this compound and vehicle controls) incubate1->treat incubate2 Incubate for desired duration (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data: Calculate % viability and IC50 read->analyze end End analyze->end

Caption: Experimental workflow for a cell viability (MTT) assay with SHIN2.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)

Q: My IC50 value for (+)SHIN2 is significantly higher than what is reported in the literature. What could be wrong?

A: This is a common issue that can arise from several factors:

  • Cell Line Differences: Different cell lines have varying dependencies on the one-carbon metabolism pathway. Ensure the cell line you are using is known to be sensitive to SHMT inhibition.

  • Media Composition: The presence of downstream metabolites of the one-carbon pathway, such as glycine or formate, in the cell culture media can rescue cells from the effects of SHMT inhibition. Consider using a custom medium with controlled levels of these metabolites.

  • Compound Inactivity: Ensure your (+)SHIN2 stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing MTT).[8] Run a cell-free control with your compound and the assay reagent to check for direct chemical reactions.

  • Cell Density: The optimal cell seeding density can vary. Too high a density may mask the effects of the inhibitor. Perform a cell titration experiment to determine the optimal density for your assay.

Q: I am observing a U-shaped dose-response curve, where cell viability appears to increase at very high concentrations of (+)SHIN2. Why is this happening?

A: This phenomenon is often an artifact of the assay.

  • Compound Precipitation: At high concentrations, (+)SHIN2 may precipitate out of the solution. These precipitates can interfere with the absorbance or fluorescence readings of the assay, leading to an artificially high signal.[9] Always check for precipitates visually under a microscope before adding the assay reagent.

  • Off-Target Effects: While less common, very high concentrations of any compound can have off-target effects that might confound the results of a metabolic assay like MTT.[8]

Western Blotting

Q: I am not detecting a change in SHMT1 or SHMT2 protein expression after treatment with (+)SHIN2. Is this expected?

A: Yes, this is generally expected. (+)SHIN2 is an inhibitor of SHMT enzyme activity, not an inhibitor of its expression. Therefore, you should not expect to see a significant change in the total protein levels of SHMT1 or SHMT2 after short-term treatment. To confirm the effect of the compound, you should measure downstream metabolic changes (e.g., using metabolic flux analysis) rather than protein expression.

Q: My Western blot for SHMT1/2 shows multiple bands or is unclear.

A:

  • Antibody Specificity: Ensure your primary antibodies for SHMT1 and SHMT2 are specific and have been validated for the species you are working with.[10][11]

  • Subcellular Fractionation: SHMT1 is cytosolic, and SHMT2 is mitochondrial.[11] If you are having trouble resolving the bands, consider performing subcellular fractionation to separate the cytosolic and mitochondrial fractions before running the Western blot.

  • Loading Controls: Use appropriate loading controls for your fractions. For example, use a cytosolic marker (like GAPDH) for the cytosolic fraction and a mitochondrial marker (like COX-IV) for the mitochondrial fraction.

Troubleshooting_Tree start Unexpected Cell Viability Result q1 Is IC50 higher than expected? start->q1 Yes q2 Is there a U-shaped curve at high concentrations? start->q2 No check_media check_media q1->check_media Check Media Composition (Glycine/Formate present?) check_compound check_compound q1->check_compound Check Compound Activity (Fresh stock?) check_assay check_assay q1->check_assay Check for Assay Interference (Cell-free control) check_precipitate check_precipitate q2->check_precipitate Visually inspect wells for compound precipitation consider_off_target consider_off_target q2->consider_off_target Consider off-target effects or assay artifacts solution1 solution1 check_media->solution1 Use custom media solution2 solution2 check_compound->solution2 Prepare fresh dilutions solution3 solution3 check_assay->solution3 Use an alternative viability assay solution4 solution4 check_precipitate->solution4 Lower max concentration

References

addressing cytotoxicity of high concentrations of (-)SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)SHIN2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity issues that may arise when using high concentrations of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is the inactive enantiomer of (+)SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT).[1][2] Due to its structural similarity to the active compound but lack of significant inhibitory activity against SHMT, this compound is primarily used as a negative control in experiments to distinguish the specific effects of SHMT inhibition by (+)SHIN2 from any non-specific or off-target effects.[3]

Q2: I am observing unexpected cytotoxicity with this compound at high concentrations. Isn't it supposed to be inactive?

A2: While this compound is considered the inactive enantiomer, high concentrations of any small molecule can potentially lead to off-target effects and subsequent cytotoxicity.[4] "Inactive" in this context refers to its lack of potent activity against its intended target, SHMT. Cytotoxicity at high concentrations could be due to a variety of factors, including but not limited to, low-affinity binding to other cellular targets, disruption of cellular membranes, or issues with compound solubility and aggregation.

Q3: What are the common causes of cytotoxicity observed with high concentrations of small molecules like this compound?

A3: Several factors can contribute to cytotoxicity at high concentrations:

  • Off-target effects: The compound may interact with other proteins or cellular components at high concentrations.

  • Solubility and Aggregation: Poor solubility can lead to the formation of compound aggregates, which can be toxic to cells.

  • Vehicle (Solvent) Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.

  • Compound Instability: Degradation of the compound over time may produce toxic byproducts.

  • Impurities: The compound stock may contain impurities from the synthesis process.

Q4: How can I determine if the observed cytotoxicity is a true off-target effect of this compound or an artifact?

A4: A systematic troubleshooting approach is necessary. This includes running proper controls, such as a vehicle-only control at the highest concentration used, and assessing the solubility of this compound in your culture medium. Performing a dose-response experiment with a wide concentration range will help determine the cytotoxic concentration 50 (CC50).

Troubleshooting Guide

If you are encountering cytotoxicity with high concentrations of this compound, follow this troubleshooting workflow:

Logical Troubleshooting Workflow

G A Start: Unexpected Cytotoxicity Observed B Step 1: Verify Experimental Controls A->B C Is Vehicle Control (e.g., DMSO) Alone Toxic? B->C D Yes C->D If Yes E No C->E If No F Reduce Final Vehicle Concentration (e.g., <0.5%) D->F G Step 2: Assess Compound Solubility E->G Q End: Optimized Experimental Conditions F->Q H Is this compound Precipitating in Media? G->H I Yes H->I If Yes J No H->J If No K Improve Solubility (See Protocol 2) I->K L Step 3: Characterize Cytotoxicity J->L K->Q M Perform Dose-Response to Determine CC50 (See Protocol 1) L->M N Step 4: Mitigate Potential Off-Target Effects M->N O Reduce Concentration and/or Incubation Time N->O P Consider Co-treatment with Protective Agents N->P O->Q P->Q

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

Quantitative Data Summary

The following tables provide a framework for organizing your experimental data to troubleshoot cytotoxicity.

Table 1: Example Cytotoxicity Assessment (CC50 Determination)

This compound Conc. (µM)% Cell Viability (Repl. 1)% Cell Viability (Repl. 2)% Cell Viability (Repl. 3)Average % Cell Viability
0 (Vehicle)100100100100
198.599.198.998.8
1095.296.094.895.3
5075.674.876.175.5
10051.250.552.351.3
20020.321.119.820.4

Table 2: this compound Solubility in Different Solvents

SolventConcentrationObservations
DMSO100 mg/mL (246.01 mM)Soluble with sonication.
PBS (pH 7.2)<1 mg/mLPoorly soluble.
Ethanol~5 mg/mLModerately soluble.

Note: Data in Table 2 is sourced from manufacturer information.[5] Users should verify solubility in their specific experimental media.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium. Also, prepare a 2X vehicle control.

  • Treatment: Remove the old medium and add 100 µL of the 2X compound dilutions to the respective wells. Add 100 µL of 2X vehicle control to the control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to determine the CC50.

Protocol 2: Strategies to Improve Compound Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).[5] Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Working Dilution: When preparing working concentrations, perform serial dilutions of the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent-induced toxicity.

  • Use of Solubilizing Agents: For in vivo or challenging in vitro models, consider the use of formulation vehicles such as cyclodextrins (e.g., 20% SBE-β-CD in saline) to improve solubility.[6]

  • Sonication: Briefly sonicate the stock solution to aid in dissolution.[5]

  • Visual Inspection: Before adding to cells, visually inspect the final dilution under a microscope to ensure no precipitation has occurred.

Signaling Pathway and Workflow Diagrams

SHMT Inhibition Pathway (for context of (+)SHIN2)

G Serine Serine SHMT SHMT Serine->SHMT Glycine Glycine THF Tetrahydrofolate THF->SHMT CH2THF 5,10-Methylene-THF OneCarbon One-Carbon Metabolism CH2THF->OneCarbon SHMT->Glycine SHMT->CH2THF SHIN2_plus (+)SHIN2 SHIN2_plus->SHMT Inhibits Nucleotide Nucleotide Synthesis OneCarbon->Nucleotide Proliferation Cell Proliferation Nucleotide->Proliferation G A Prepare High-Conc. This compound Stock in DMSO C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells with Dilutions and Vehicle Control B->D C->D E Incubate for Defined Period (e.g., 24, 48, 72h) D->E F Perform Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Analyze Data and Determine CC50 F->G

References

Validation & Comparative

A Comparative Guide to the Effects of (-)SHIN2 and (+)SHIN2 on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the two enantiomers of the serine hydroxymethyltransferase (SHMT) inhibitor, SHIN2: the active (+)SHIN2 and the inactive (-)SHIN2. The focus of this comparison is their respective effects on cancer cell proliferation, supported by experimental data.

Introduction

SHIN2 is a potent inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. This metabolic pathway is crucial for the biosynthesis of nucleotides and amino acids, which are essential for the rapid proliferation of cancer cells. SHIN2 exists as two stereoisomers, or enantiomers: (+)SHIN2 and this compound. As is common with chiral molecules, these enantiomers can exhibit different biological activities. This guide elucidates the distinct effects of each SHIN2 enantiomer on cell proliferation.

Data Presentation

The following tables summarize the quantitative data on the anti-proliferative effects of (+)SHIN2 and the observed inactivity of this compound in various cancer cell lines.

Table 1: Comparative Activity of SHIN2 Enantiomers on HCT116 Colon Cancer Cells

CompoundConcentrationEffect on Cell Growth
(+)SHIN2 870 nMIC50 (Half-maximal inhibitory concentration)
This compound Up to 30 µMNo inhibition of cell growth observed[1]

Table 2: Anti-proliferative Activity of (+)SHIN2 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 of (+)SHIN2
HCT116Colon Carcinoma870 nM[1]
Molt4T-cell Acute Lymphoblastic Leukemia~90 nM

Mechanism of Action

(+)SHIN2 exerts its anti-proliferative effects by inhibiting SHMT, a central enzyme in the one-carbon metabolic pathway. This inhibition leads to the depletion of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA. The disruption of DNA synthesis ultimately leads to an arrest of the cell cycle in the S phase, thereby halting cell proliferation. In contrast, this compound has been shown to be the inactive enantiomer, exhibiting no significant inhibition of SHMT and consequently no effect on cell proliferation at concentrations where (+)SHIN2 is highly active.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by SHIN2 and a typical experimental workflow for assessing its impact on cell proliferation.

SHMT_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2THF_mito 5,10-Methylene-THF THF_mito->CH2THF_mito SHMT2 SHMT2 SHMT2 plus_SHIN2_mito (+)SHIN2 plus_SHIN2_mito->SHMT2 Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF CH2THF_cyto 5,10-Methylene-THF THF_cyto->CH2THF_cyto SHMT1 Purine_synthesis Purine Synthesis CH2THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis CH2THF_cyto->Thymidylate_synthesis SHMT1 SHMT1 plus_SHIN2_cyto (+)SHIN2 plus_SHIN2_cyto->SHMT1 DNA_synthesis DNA Synthesis Purine_synthesis->DNA_synthesis Thymidylate_synthesis->DNA_synthesis Cell_Proliferation Cell Proliferation DNA_synthesis->Cell_Proliferation

SHMT-mediated one-carbon metabolism pathway.

Experimental_Workflow start Start cell_culture Seed cancer cells in 96-well plates start->cell_culture treatment Treat cells with varying concentrations of This compound and (+)SHIN2 cell_culture->treatment incubation Incubate for a defined period (e.g., 72h) treatment->incubation assay Perform cell proliferation assay (e.g., MTT or BrdU) incubation->assay measurement Measure absorbance or fluorescence assay->measurement analysis Analyze data and determine IC50 values measurement->analysis end End analysis->end

Experimental workflow for cell proliferation assay.

Experimental Protocols

Detailed methodologies for two common cell proliferation assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT116, Molt4)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound and (+)SHIN2 stock solutions

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and (+)SHIN2 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability (relative to the vehicle control) against the log of the compound concentration to determine the IC50 value.

BrdU (Bromodeoxyuridine) Incorporation Assay

This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • This compound and (+)SHIN2 stock solutions

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: After the desired treatment period, add 10 µL of BrdU labeling solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Aspirate the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the wells three times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, plot the percentage of BrdU incorporation (relative to the vehicle control) against the log of the compound concentration to determine the IC50 value.

Conclusion

The available experimental data clearly demonstrates a significant difference in the effects of the two enantiomers of SHIN2 on cell proliferation. (+)SHIN2 is a potent inhibitor of cancer cell growth due to its ability to block the SHMT enzyme and disrupt one-carbon metabolism. In stark contrast, this compound is biologically inactive at comparable concentrations. This stereospecificity is a critical consideration for researchers and drug developers working with SHIN2 and highlights the importance of using the enantiomerically pure active compound, (+)SHIN2, for therapeutic applications targeting cancer cell proliferation.

References

Validating Stereoselective Inhibition of Serine Hydroxymethyltransferase (SHMT): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of stereoselective inhibitors targeting serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological and experimental frameworks.

Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a principal source of one-carbon units essential for the biosynthesis of nucleotides and other macromolecules, making SHMT a compelling target in cancer therapy.[1][2] The enzyme exists in two isoforms, a cytosolic (SHMT1) and a mitochondrial (SHMT2) form, both of which are implicated in cancer cell proliferation.[1][2] Recent drug discovery efforts have focused on developing stereoselective inhibitors, which offer the potential for increased potency and reduced off-target effects. This guide focuses on the validation of such inhibitors, providing a framework for their comparative analysis.

Comparative Analysis of Stereoselective SHMT Inhibitors

A series of potent, stereospecific small-molecule inhibitors based on a pyrazolopyran scaffold have been developed and shown to exhibit differential activity between their enantiomers. The (+) enantiomers of these compounds have consistently demonstrated significantly greater inhibitory activity against both SHMT1 and SHMT2 compared to their (-) counterparts.

InhibitorTarget(s)(+) Enantiomer IC50 (nM)(-) Enantiomer ActivityCell-Based Potency ((+) Enantiomer)Reference
SHIN1 SHMT1/2SHMT1: 5, SHMT2: 13InactiveHCT-116 IC50: 870 nM[1][3]
SHIN2 SHMT1/2Not explicitly stated in provided abstracts, but (+) enantiomer is activeInactive enantiomer used as controlHCT-116 IC50: 300 nM[4]
Compound 2 SHMT1/2Potent against SHMT1 (IC50 < 50 nM in SHMT2 knockout cells)Not specifiedPotent against cytosolic SHMT1[1]
SHMT-IN-2 SHMT1/2SHMT1: 13, SHMT2: 66Not specified as stereospecificBlocks growth of many human cancer cells[3]

Experimental Protocols for Validation

Accurate validation of stereoselective inhibition is crucial. Below are detailed methodologies for key experiments.

In Vitro SHMT Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of purified SHMT in the presence of inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against purified human SHMT1 and SHMT2.

Materials:

  • Purified full-length human cytosolic SHMT1 and mitochondrial SHMT2 (with leader sequence deleted).

  • Substrate solution: 25 mM TEA (pH 7.5), 500 µM 5,10-methylenetetrahydrofolate (meTHF), 1,800 µM glycine.

  • Enzyme solution: 25 mM TEA (pH 7.5) and 10 nM SHMT.

  • Inhibitor compounds dissolved in DMSO.

  • 384-well plates.

  • Quenching solution: 10% trichloroacetic acid in acetonitrile (ACN).

  • Mass spectrometer (e.g., Rapidfire 365; Agilent Technologies).

Procedure:

  • Add inhibitor in DMSO (final concentration 1%) to the wells of a 384-well plate.

  • Add 15 µL of the substrate solution to each well.

  • Initiate the reaction by adding 15 µL of the enzyme solution to each well for a final volume of 30 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 30 µL of the quenching solution.

  • Quantify the production of serine using mass spectrometry.

  • Calculate IC50 values by fitting the dose-response data to a suitable model.[5]

Cell-Based Growth Inhibition Assay

This assay assesses the effect of SHMT inhibitors on the proliferation of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) for cell growth.

Materials:

  • Human cancer cell lines (e.g., HCT-116).

  • Complete cell culture medium.

  • Inhibitor compounds.

  • Cell viability reagent (e.g., CellTiter-Glo).

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds. Include a DMSO-only control.

  • Incubate the cells for a period of 72 hours.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Determine the IC50 values from the dose-response curves.[1][4]

In Vivo Target Engagement Assay using Isotope Tracing

This advanced method validates that the inhibitor engages with its target in a living organism.

Objective: To confirm that the SHMT inhibitor blocks enzyme activity in vivo.

Materials:

  • Animal model (e.g., mice).

  • SHMT inhibitor (e.g., (+)SHIN2).

  • [U-13C]-serine tracer.

  • Equipment for blood collection and plasma separation.

  • Mass spectrometer for analyzing labeled metabolites.

Procedure:

  • Administer the SHMT inhibitor to the animals (e.g., via intraperitoneal injection).

  • After a specified time, infuse the animals with [U-13C]-serine.

  • Collect blood samples at various time points post-infusion.

  • Separate plasma and analyze the isotopic labeling of serine and glycine by mass spectrometry.

  • Inhibition of SHMT is indicated by a decrease in the formation of M+2 glycine and M+1/M+2 serine from M+3 serine.[4]

Visualizing the Frameworks

To better understand the context of SHMT inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

SHMT_Pathway SHMT Signaling Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Glycine_cyto Glycine Glycine_mito Glycine Glycine_cyto->Glycine_mito THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Purines_Thymidylate Purine & Thymidylate Synthesis CH2THF_cyto->Purines_Thymidylate SHMT1->Glycine_cyto SHMT1->CH2THF_cyto SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF Formate Formate CH2THF_mito->Formate SHMT2->Glycine_mito SHMT2->CH2THF_mito Formate->Purines_Thymidylate One-carbon source Inhibitor Stereoselective Inhibitor ((+)-Enantiomer) Inhibitor->SHMT1 Inhibits Inhibitor->SHMT2 Inhibits

Caption: SHMT's role in one-carbon metabolism.

Experimental_Workflow Stereoselective Inhibitor Validation Workflow cluster_0 Compound Synthesis & Separation cluster_1 In Vitro Validation cluster_2 Cell-Based Validation cluster_3 In Vivo Validation racemic Racemic Mixture (e.g., SHIN1) chiral_sep Chiral Separation racemic->chiral_sep enantiomers (+)-Enantiomer (-)-Enantiomer chiral_sep->enantiomers in_vitro Enzyme Inhibition Assay (Purified SHMT1/2) enantiomers->in_vitro ic50_biochem Determine Biochemical IC50 in_vitro->ic50_biochem cell_growth Cell Growth Inhibition Assay in_vitro->cell_growth ic50_cell Determine Cellular IC50 cell_growth->ic50_cell in_vivo Animal Model Studies (e.g., Xenografts) cell_growth->in_vivo metabolomics Metabolomics & Isotope Tracing target_engagement Confirm Target Engagement metabolomics->target_engagement metabolomics->in_vivo efficacy Assess Therapeutic Efficacy & Synergy in_vivo->efficacy

Caption: Workflow for validating stereoselective SHMT inhibitors.

References

(-)SHIN2: A Comparative Analysis with Other SHMT Inhibitor Negative Controls

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of targeted cancer therapy, the inhibition of serine hydroxymethyltransferase (SHMT) has emerged as a promising strategy. SHMT plays a crucial role in one-carbon metabolism, providing the necessary building blocks for nucleotide synthesis and cell proliferation. Researchers developing and evaluating SHMT inhibitors, such as (+)SHIN2, require robust negative controls to ensure the observed effects are specific to SHMT inhibition. This guide provides a comparative overview of (-)SHIN2, the inactive enantiomer of (+)SHIN2, and its performance as a negative control in key experimental assays.

Data Presentation: this compound vs. (+)SHIN2

The primary and most effective negative control for an SHMT inhibitor like (+)SHIN2 is its own stereoisomer, this compound. Enantiomers are mirror images of each other and can exhibit vastly different biological activities. In the case of SHIN2, the (+) enantiomer is the active inhibitor of SHMT, while the (-) enantiomer is designed to be inactive, making it an ideal negative control.[1] The following table summarizes the comparative performance of this compound and (+)SHIN2 in cellular assays.

Parameter This compound (Negative Control) (+)SHIN2 (Active Inhibitor) Cell Line Reference
Effect on Cell Growth No significant inhibition of cell proliferation.Potent inhibition of cell proliferation.HCT116[2][3]
Impact on Purine Biosynthesis Intermediates No significant alteration in the levels of purine biosynthetic pathway intermediates.Accumulation of purine intermediates (e.g., AICAR, GAR) preceding one-carbon dependent reactions.HCT116[2][3]
Effect on Cellular Metabolism Did not reveal metabolic alterations consistent with SHMT inhibition.Induced metabolic changes characteristic of SHMT inhibition, which were reversible with exogenous formate.HCT116[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols used to compare the activity of this compound and (+)SHIN2.

Cell Growth Assay

This assay assesses the effect of the compounds on the proliferation of cancer cells.

  • Cell Line: HCT116 (human colon cancer cells).

  • Reagents: this compound, (+)SHIN2, cell culture medium (DMEM supplemented with 10% fetal bovine serum), formate.

  • Procedure:

    • HCT116 cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or (+)SHIN2. A parallel set of experiments is conducted in the presence of 1 mM formate to determine if the effects of the active inhibitor can be rescued.

    • After a specified incubation period (e.g., 72 hours), cell viability is measured using a standard method such as the crystal violet assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).

    • The results are expressed as the percentage of cell growth relative to a vehicle-treated control.

Metabolomic Analysis

This technique is used to obtain a global snapshot of the metabolic changes within cells upon treatment with the inhibitors.

  • Cell Line: HCT116.

  • Reagents: this compound (2 µM), (+)SHIN2 (2 µM), cell culture medium, formate.

  • Procedure:

    • HCT116 cells are cultured and treated with this compound or (+)SHIN2 for a specific duration (e.g., 24 hours).

    • Metabolites are extracted from the cells using a cold solvent mixture (e.g., methanol/water/chloroform).

    • The extracted metabolites are then analyzed by liquid chromatography-mass spectrometry (LC-MS).

    • The data is processed to identify and quantify the levels of various metabolites, particularly those involved in the one-carbon metabolism and purine biosynthesis pathways.

    • The levels of purine biosynthetic pathway intermediates in treated cells are normalized to the levels in vehicle-treated cells.[2][3]

Mandatory Visualization

The following diagrams illustrate the mechanism of SHMT inhibition and the experimental workflow for comparing active and inactive enantiomers.

SHMT_Inhibition_Pathway Mechanism of SHMT Inhibition by (+)SHIN2 cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF Methylene_THF_cyto 5,10-Methylene-THF THF_cyto->Methylene_THF_cyto SHMT1 Nucleotide_Synthesis Nucleotide Synthesis Methylene_THF_cyto->Nucleotide_Synthesis SHMT1 SHMT1 Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF Methylene_THF_mito 5,10-Methylene-THF THF_mito->Methylene_THF_mito SHMT2 Methylene_THF_mito->Methylene_THF_cyto Export SHMT2 SHMT2 plus_SHIN2 (+)SHIN2 plus_SHIN2->SHMT2 Inhibits minus_SHIN2 This compound (Inactive Control) Experimental_Workflow Experimental Workflow for Comparing SHMT Inhibitor Enantiomers start Start: Cancer Cell Line (e.g., HCT116) treatment Treatment Groups start->treatment control_neg This compound (Negative Control) treatment->control_neg control_pos (+)SHIN2 (Active Inhibitor) treatment->control_pos vehicle Vehicle Control (e.g., DMSO) treatment->vehicle assays Downstream Assays control_neg->assays control_pos->assays vehicle->assays cell_growth Cell Growth Assay assays->cell_growth metabolomics Metabolomic Analysis (LC-MS) assays->metabolomics data_analysis Data Analysis and Comparison cell_growth->data_analysis metabolomics->data_analysis

References

Validating SHMT Target Engagement: A Comparative Guide Featuring (-)SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the target engagement of Serine Hydroxymethyltransferase (SHMT) inhibitors, with a special focus on the use of (-)SHIN2 as a negative control. We present supporting experimental data, detailed protocols for key validation techniques, and visual aids to clarify complex pathways and workflows.

Introduction to SHMT Inhibition and Target Validation

Serine Hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This pathway is essential for the biosynthesis of nucleotides and amino acids, making SHMT a compelling target for anti-cancer drug development. Validating that a potential inhibitor directly interacts with and modulates the activity of SHMT within a cellular context is a crucial step in the drug discovery pipeline. This guide explores robust methods for such validation, emphasizing the importance of appropriate controls, such as the inactive enantiomer this compound, to ensure data integrity.

Comparison of SHMT Inhibitors

The following table summarizes the in vitro potency of several key SHMT inhibitors. It is important to note that the activity of these compounds can vary significantly based on the cell line and the specific isoform of SHMT being targeted (cytosolic SHMT1 or mitochondrial SHMT2).

CompoundTarget(s)Cell LineIC50Citation
(+)SHIN2 SHMT1/2HCT116300 nM[1]
MOLT-4 (T-ALL)89 nM[1]
This compound Inactive ControlHCT116No significant growth inhibition[1]
SHIN1 SHMT1/2HCT116870 nM[1]
SHMT1 (in SHMT2 KO)HCT116<50 nM[1]
AGF347 SHMT1/2, GARTPancreatic Cancer Cell LinesVaries[2]

Key Experimental Protocols for Target Engagement Validation

Accurate validation of SHMT inhibitor target engagement relies on robust and well-controlled experimental procedures. Here, we detail two primary methodologies: Isotope Tracing with Labeled Serine and the Cellular Thermal Shift Assay (CETSA).

Isotope Tracing with [U-¹³C]-Serine

This method directly measures the metabolic consequences of SHMT inhibition by tracing the flow of carbon from serine into downstream metabolites.

Objective: To quantify the inhibition of SHMT activity in cells by measuring the reduced conversion of ¹³C-labeled serine to ¹³C-labeled glycine and other downstream products.

Materials:

  • Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)

  • HCT116 cells (or other relevant cell line)

  • SHMT inhibitor (e.g., (+)SHIN2)

  • Inactive control (e.g., this compound)

  • [U-¹³C]-Serine

  • LC-MS/MS system

Protocol:

  • Cell Seeding: Seed HCT116 cells in 6-well plates and allow them to adhere and grow to ~70-80% confluency.

  • Inhibitor Treatment: Treat cells with the SHMT inhibitor (e.g., various concentrations of (+)SHIN2) and the inactive control (this compound) for a predetermined time (e.g., 24 hours). Include a vehicle-only control group.

  • Isotope Labeling: Replace the culture medium with fresh medium containing [U-¹³C]-Serine and the respective inhibitors/controls. Incubate for a defined period (e.g., 4-8 hours) to allow for the uptake and metabolism of the labeled serine.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at high speed to pellet cellular debris.

  • LC-MS/MS Analysis:

    • Transfer the supernatant containing the extracted metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples to measure the abundance of ¹³C-labeled serine, glycine, and other relevant metabolites in the one-carbon pathway.

  • Data Analysis: Compare the ratio of ¹³C-labeled glycine to total glycine (and other downstream metabolites) between the different treatment groups. A significant decrease in this ratio in the (+)SHIN2-treated cells compared to the vehicle and this compound-treated cells indicates on-target SHMT inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To demonstrate direct binding of an SHMT inhibitor to the SHMT protein in intact cells by measuring the increased thermal stability of the protein.

Materials:

  • Cell culture reagents

  • Target cells expressing SHMT

  • SHMT inhibitor (e.g., (+)SHIN2)

  • Inactive control (e.g., this compound)

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against SHMT)

Protocol:

  • Cell Treatment: Treat cultured cells with the SHMT inhibitor or the inactive control at the desired concentration for a specific duration. Include a vehicle control.

  • Heating:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler.

  • Cell Lysis: Lyse the cells using a method that does not denature the soluble proteins (e.g., repeated freeze-thaw cycles or sonication).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble SHMT protein in each sample using Western blotting or another protein quantification method.

  • Data Analysis: Plot the amount of soluble SHMT as a function of temperature for each treatment group. A shift of the melting curve to a higher temperature for the inhibitor-treated group compared to the control groups indicates that the inhibitor has bound to and stabilized the SHMT protein, thus confirming target engagement.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

One_Carbon_Metabolism cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito SHMT2 SHMT2 SHMT2 Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto SHMT1 Purine_synthesis Purine Synthesis CH2THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis CH2THF_cyto->Thymidylate_synthesis SHMT1 SHMT1 SHIN2 This compound (Inactive) pSHIN2 (+)SHIN2 (Active) pSHIN2->SHMT2 Inhibits pSHIN2->SHMT1 Inhibits

Caption: One-Carbon Metabolism Pathway and SHMT Inhibition.

Isotope_Tracing_Workflow start Seed Cells treatment Treat with (+)SHIN2, this compound, Vehicle start->treatment labeling Add [U-13C]-Serine treatment->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS/MS Analysis extraction->analysis data Analyze 13C Enrichment in Glycine analysis->data conclusion Confirm Target Engagement data->conclusion

Caption: Isotope Tracing Experimental Workflow.

CETSA_Workflow start Treat Cells with Inhibitor heat Heat Shock (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse separate Separate Soluble/Aggregated Proteins lyse->separate quantify Quantify Soluble SHMT (e.g., Western Blot) separate->quantify analyze Plot Melting Curves quantify->analyze conclusion Confirm Target Engagement analyze->conclusion

References

Unraveling the Stereospecificity of SHMT Inhibition: A Comparative Analysis of (-)SHIN2 Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the serine hydroxymethyltransferase (SHMT) inhibitor enantiomers, with a focus on the inactive (-)SHIN2. This document provides a detailed comparison of the cellular effects of this compound and its active counterpart, (+)SHIN2, in various cancer cell lines, supported by experimental data and detailed protocols.

Executive Summary

This compound serves as the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)SHIN2. While (+)SHIN2 demonstrates significant anti-proliferative and metabolic effects in various cancer cell lines, this compound is primarily utilized as a negative control to validate the on-target activity of its active counterpart. This guide consolidates available data to illustrate the stereospecificity of SHMT inhibition and provides detailed experimental methodologies for independent verification.

Data Presentation: this compound vs. (+)SHIN2 Activity

The following tables summarize the quantitative effects of this compound and (+)SHIN2 on cell viability and key metabolic pathways in different cancer cell lines.

Table 1: Comparative Effects on Cell Viability

Cell LineCompoundConcentrationEffect on Cell GrowthCitation
HCT-116 (Colon Carcinoma)This compoundUp to 30 µMNo significant inhibition[1]
HCT-116 (Colon Carcinoma)(+)SHIN22 µMSignificant inhibition[2]
Molt-4 (T-cell Acute Lymphoblastic Leukemia)(+)SHIN2IC50 ~90 nMPotent inhibition of proliferation[2]

Table 2: Comparative Effects on Cellular Metabolism in HCT-116 Cells

MetaboliteTreatment (2µM, 24h)Change in Metabolite LevelsCitation
Purine Biosynthesis Intermediates (e.g., GAR, AICAR)This compoundNo significant change[2]
Purine Biosynthesis Intermediates (e.g., GAR, AICAR)(+)SHIN2Accumulation[2]
Glycine (from 13C-serine)(-)SHIN1No blockade of production[1]
Glycine (from 13C-serine)(+)SHIN1Nearly complete blockade of production[1]

Data from a study on the related compound SHIN1, where (-)SHIN1 is the inactive and (+)SHIN1 is the active enantiomer, demonstrating the same principle of stereospecificity.

Signaling Pathways and Experimental Workflows

Diagram 1: One-Carbon Metabolism and the Role of SHMT

SHMT_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito meTHF_mito 5,10-methylene-THF SHMT2->meTHF_mito THF_mito THF THF_mito->SHMT2 Formate_mito Formate meTHF_mito->Formate_mito Purine_synthesis Purine Synthesis Formate_mito->Purine_synthesis Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto meTHF_cyto 5,10-methylene-THF SHMT1->meTHF_cyto THF_cyto THF THF_cyto->SHMT1 Thymidylate_synthesis Thymidylate Synthesis meTHF_cyto->Thymidylate_synthesis SHIN2 (+)SHIN2 SHIN2->SHMT2 inhibits SHIN2->SHMT1 inhibits Cell_Viability_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay Seed_cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Add_compounds Add this compound, (+)SHIN2, or vehicle control Incubate_24h->Add_compounds Incubate_treatment Incubate for desired duration (e.g., 48-72h) Add_compounds->Incubate_treatment Add_reagent Add MTT/MTS reagent Incubate_treatment->Add_reagent Incubate_assay Incubate for 1-4h Add_reagent->Incubate_assay Add_solubilizer Add solubilization buffer (for MTT) Incubate_assay->Add_solubilizer Read_absorbance Read absorbance (e.g., 570 nm for MTT) Add_solubilizer->Read_absorbance Metabolomics_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Treat_cells Treat cells with This compound, (+)SHIN2, or control Quench_metabolism Quench metabolism (e.g., cold methanol) Treat_cells->Quench_metabolism Extract_metabolites Extract metabolites Quench_metabolism->Extract_metabolites LC_separation Liquid Chromatography (LC) Separation Extract_metabolites->LC_separation MS_detection Mass Spectrometry (MS) Detection LC_separation->MS_detection Data_processing Data Processing and Metabolite Identification MS_detection->Data_processing

References

confirming the synergistic effect of methotrexate with (+)SHIN2 using (-)SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

A potent anti-cancer strategy emerges from the synergistic combination of methotrexate (MTX), a long-standing chemotherapy agent, and (+)SHIN2, a novel inhibitor of serine hydroxymethyltransferase (SHMT). This guide delves into the experimental evidence demonstrating this synergy, utilizing the inactive enantiomer, (-)SHIN2, to confirm the specific activity of (+)SHIN2. The data presented herein provides a comprehensive overview for researchers and drug development professionals on the efficacy and mechanism of this promising therapeutic duo.

The combination of methotrexate and (+)SHIN2 has been shown to be more effective at inhibiting the proliferation of cancer cells, particularly in T-cell acute lymphoblastic leukemia (T-ALL), than either drug administered alone.[1][2][3] This synergistic relationship stems from their complementary roles in disrupting the folate metabolic pathway, a critical process for nucleotide synthesis and cellular proliferation.[1][4]

The One-Two Punch Against Folate Metabolism

Methotrexate initiates the attack by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for regenerating tetrahydrofolate (THF), a key carrier of one-carbon units.[4][5] The resulting depletion of THF sensitizes the cancer cells to the second blow, delivered by (+)SHIN2.[1][4] (+)SHIN2 is a potent and specific inhibitor of serine hydroxymethyltransferase (SHMT), the enzyme responsible for converting serine to glycine and generating the one-carbon units that THF carries.[2][4][6] By targeting two sequential and critical steps in this pathway, the combination therapy effectively starves cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[4]

The specificity of this action is confirmed through the use of this compound, the inactive enantiomer of (+)SHIN2.[1][7] In experimental settings, this compound serves as a crucial negative control, demonstrating that the observed synergistic effect is directly attributable to the specific inhibitory action of the (+) enantiomer on SHMT.[1][7]

Experimental Evidence of Synergy

The synergistic anti-leukemic activity of methotrexate and (+)SHIN2 has been robustly demonstrated in both in vitro and in vivo models of T-ALL.

In Vitro Proliferation Assays

Studies on the human T-ALL cell line, Molt4, have quantitatively confirmed the synergistic interaction between MTX and (+)SHIN2. The half-maximal inhibitory concentration (IC50) of (+)SHIN2 was significantly reduced in the presence of sub-therapeutic concentrations of methotrexate, indicating a potentiation of its anti-proliferative effects.[1]

Treatment GroupMolt4 Cell Proliferation (Normalized)IC50 of (+)SHIN2
(+)SHIN2 aloneConcentration-dependent decrease~89 nM[8]
(+)SHIN2 + 20 nM MTXEnhanced concentration-dependent decreaseLowered[1]
(+)SHIN2 + 30 nM MTXFurther enhanced decreaseLowered[1]
(+)SHIN2 + 40 nM MTXMost significant decreaseLowered[1]
This compoundNo significant effect on proliferation[1][7]> 10 µM[7]

Table 1: In vitro synergistic effect of (+)SHIN2 and methotrexate on Molt4 cell proliferation. The presence of methotrexate lowers the IC50 of (+)SHIN2, demonstrating synergy. This compound shows no significant activity, confirming the stereospecificity of the active compound.

Isobologram analysis of the combination treatment in Molt4 cells further confirmed a strong synergistic interaction, with the combination index values falling significantly below 1.[1]

In Vivo Animal Studies

The synergistic efficacy of the combination therapy was also validated in a NOTCH1-driven murine model of T-ALL.[1][9] Mice treated with the combination of (+)SHIN2 and methotrexate exhibited a significant reduction in tumor burden and a marked increase in survival compared to mice treated with either agent alone or a vehicle control.[1][10]

Treatment GroupMedian Survival (Days)Change in Tumor Burden
Vehicle~16[1]Progressive increase
(+)SHIN2 (200 mg/kg)~27[1]Significant reduction[1]
Methotrexate (10 mg/kg)Moderate increaseModerate reduction
(+)SHIN2 + MethotrexateSignificant increase > either single agent[1][10]Most significant reduction[1][10]

Table 2: In vivo synergistic anti-leukemic effect of (+)SHIN2 and methotrexate in a mouse primary T-ALL model. The combination therapy significantly extends survival and reduces tumor burden compared to monotherapy.

Experimental Protocols

Cell Proliferation Assay
  • Cell Culture: Molt4 human T-ALL cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well. A dilution series of (+)SHIN2, with or without fixed concentrations of methotrexate (e.g., 20, 30, 40 nM), is added to the wells. This compound is used as a negative control in parallel experiments.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The results are normalized to DMSO-treated control cells. IC50 values are calculated using non-linear regression analysis. Synergy is quantified using isobologram analysis or the Chou-Talalay method to calculate a combination index.

In Vivo Murine T-ALL Model
  • Animal Model: A NOTCH1-driven murine T-ALL model is established by transplanting leukemic cells into recipient mice.

  • Treatment Regimen: Once the leukemia is established (e.g., detectable by in vivo bioimaging), mice are randomized into four treatment groups: vehicle control, (+)SHIN2 alone (e.g., 200 mg/kg, intraperitoneal injection, twice daily), methotrexate alone (e.g., 10 mg/kg, intraperitoneal injection), and the combination of (+)SHIN2 and methotrexate.[9][10] A typical treatment cycle is 5 days on, 2 days off.[1]

  • Monitoring: Tumor burden is monitored regularly using in vivo bioimaging of fluorescently labeled leukemia cells. The overall health and survival of the mice are also recorded.

  • Data Analysis: Tumor burden is quantified from the bioimaging data. Survival data is analyzed using Kaplan-Meier curves and log-rank tests.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway targeted by methotrexate and (+)SHIN2, and the experimental workflow used to confirm their synergy.

Folate_Metabolism_Inhibition cluster_0 One-Carbon Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF from Serine -> Glycine (via SHMT) Serine Serine Glycine Glycine Serine->Glycine SHMT Nucleotides Nucleotide Synthesis (Purines, Thymidylate) Methylene_THF->Nucleotides One-Carbon Donation MTX Methotrexate MTX->DHF Inhibits DHFR SHIN2 (+)SHIN2 SHIN2->Serine Inhibits SHMT

Caption: Inhibition of the folate metabolism pathway by Methotrexate and (+)SHIN2.

Experimental_Workflow cluster_invitro In Vitro Synergy Confirmation cluster_invivo In Vivo Efficacy Validation Molt4_Culture Culture Molt4 T-ALL Cells Treatment_Groups_vitro Treat with: - MTX alone - (+)SHIN2 alone - MTX + (+)SHIN2 - this compound (Control) Molt4_Culture->Treatment_Groups_vitro Proliferation_Assay 72h Incubation & Cell Proliferation Assay Treatment_Groups_vitro->Proliferation_Assay IC50_Isobologram Calculate IC50 & Isobologram Analysis Proliferation_Assay->IC50_Isobologram Data_Analysis_vivo Analyze Tumor Growth & Survival Curves TALL_Model Establish Murine T-ALL Model Treatment_Groups_vivo Treat with: - Vehicle - MTX alone - (+)SHIN2 alone - MTX + (+)SHIN2 TALL_Model->Treatment_Groups_vivo Monitoring Monitor Tumor Burden & Survival Treatment_Groups_vivo->Monitoring Monitoring->Data_Analysis_vivo

Caption: Workflow for confirming the synergistic effect of MTX and (+)SHIN2.

References

Independent Verification of (-)SHIN2 Inactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of (-)-SHIN2, establishing its status as an inactive enantiomer through supporting experimental data. We will compare its performance against its active counterpart, (+)-SHIN2, and other known inhibitors of the enzyme Serine Hydroxymethyltransferase (SHMT). Detailed experimental methodologies and signaling pathway diagrams are included to provide a comprehensive resource for researchers in the field.

Introduction to SHIN2 and its Target: SHMT

SHIN2 is a pyrazolopyran derivative that has been identified as an inhibitor of serine hydroxymethyltransferase (SHMT).[1][2] SHMT is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine to glycine, which provides one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules.[3][4] This pathway is particularly important for rapidly proliferating cells, such as cancer cells, making SHMT a promising target for anticancer therapies.[3][4][5] SHIN2 exists as two enantiomers: (+)-SHIN2 and (-)-SHIN2. Experimental evidence consistently demonstrates that (+)-SHIN2 is the biologically active inhibitor of SHMT, while (-)-SHIN2 is inactive.[3]

Comparative Analysis of SHMT Inhibitors

The following table summarizes the inhibitory activity of various compounds against human SHMT1 and SHMT2.

CompoundTarget(s)IC₅₀ (SHMT1)IC₅₀ (SHMT2)Cell-Based Assay (IC₅₀)Reference
(+)-SHIN2 SHMT1/2Not specifiedNot specified89 nM (Molt4 T-ALL cells) 300 nM (HCT116 colon cancer cells)[3][6]
(-)-SHIN2 SHMT1/2InactiveInactiveInactive[3]
(Rac)-SHIN2SHMTNot specifiedNot specifiedNot specified[2]
SHIN1SHMT1/25 nM13 nMNot specified[1]
SHMT-IN-1Plasmodial SHMTPotent inhibitorNot specifiedNot specified[1]
SHMT-IN-2SHMT1/213 nM66 nMNot specified[1]
SHMT-IN-3SHMT1/20.53 µM (SHMT1)Not specifiedNot specified[1]

Experimental Verification of (-)SHIN2 Inactivity

The inactivity of (-)-SHIN2 has been demonstrated through various experimental approaches, primarily by comparing its effects to those of the active enantiomer, (+)-SHIN2.

Cell Proliferation Assays

A common method to assess the activity of an SHMT inhibitor is to measure its effect on the proliferation of cancer cell lines that are highly dependent on one-carbon metabolism.

Experimental Protocol:

  • Cell Line: HCT116 human colon cancer cells are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of (+)-SHIN2 or (-)-SHIN2 for a specified period (e.g., 24-72 hours).

  • Proliferation Measurement: Cell viability or proliferation is assessed using a standard method such as the MTT assay or by direct cell counting.

  • Rescue Experiment: To confirm that the observed anti-proliferative effect is due to SHMT inhibition, a rescue experiment can be performed by supplementing the culture medium with formate, which can provide one-carbon units downstream of SHMT.

Results:

Studies have shown that (+)-SHIN2 potently inhibits the proliferation of HCT116 cells in a dose-dependent manner, with a half-maximal inhibitory concentration (IC₅₀) of 300 nM.[3] In contrast, (-)-SHIN2 shows no significant effect on cell proliferation at similar concentrations.[3] The anti-proliferative effect of (+)-SHIN2 can be rescued by the addition of formate, confirming its on-target activity.[3]

Isotope Tracing of Serine Metabolism

Isotope tracing with stable isotopes like ¹³C allows for direct monitoring of metabolic fluxes. By using [U-¹³C]-serine, the activity of SHMT can be assessed by measuring the conversion of labeled serine to labeled glycine.

Experimental Protocol:

  • Tracer Infusion: An in vivo assay involves the continuous infusion of tracer amounts of [U-¹³C]-serine into a subject (e.g., a mouse model).[3]

  • Sample Collection: Blood samples are collected at different time points after the administration of the SHMT inhibitor.[3]

  • Metabolite Analysis: The levels of labeled serine (M+3) and glycine (M+2) in the blood are quantified using mass spectrometry.[3] SHMT activity converts M+3 serine into M+2 glycine.[3]

Results:

Treatment with (+)-SHIN2 leads to a significant reduction in the production of M+2 glycine from M+3 serine, indicating a near-complete blockade of SHMT activity.[3][6] In contrast, (-)-SHIN2 does not affect the conversion of serine to glycine, demonstrating its lack of inhibitory activity on SHMT in vivo.[3]

Visualizing the SHMT Pathway and Experimental Workflow

To better understand the role of SHMT and the methods used to assess its inhibition, the following diagrams are provided.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF Methylene_THF_cyto 5,10-Methylene-THF THF_cyto->Methylene_THF_cyto SHMT1 Purines_dTMP Purine & dTMP Synthesis Methylene_THF_cyto->Purines_dTMP SHMT1 SHMT1 Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF Methylene_THF_mito 5,10-Methylene-THF THF_mito->Methylene_THF_mito SHMT2 Formate Formate Methylene_THF_mito->Formate SHMT2 SHMT2 Inhibitor (+)-SHIN2 Inhibitor->SHMT1 Inhibitor->SHMT2

Caption: The role of SHMT1 and SHMT2 in one-carbon metabolism.

Isotope_Tracing_Workflow start In vivo model (e.g., mouse) infusion Infusion of [U-13C]-Serine (M+3) start->infusion treatment Administer (+)-SHIN2 or (-)-SHIN2 infusion->treatment sampling Blood Sample Collection treatment->sampling analysis Mass Spectrometry Analysis sampling->analysis quantification Quantify M+3 Serine & M+2 Glycine analysis->quantification result Determine SHMT Activity Inhibition quantification->result

Caption: Workflow for in vivo SHMT activity assessment.

Conclusion

The experimental data from cell proliferation assays and in vivo isotope tracing studies consistently demonstrate that (-)-SHIN2 is the inactive enantiomer of the potent SHMT inhibitor, (+)-SHIN2. While (+)-SHIN2 effectively blocks SHMT activity, leading to reduced cancer cell growth, (-)-SHIN2 shows no such biological effects. This clear distinction in activity underscores the stereospecificity of SHMT inhibition by the SHIN2 scaffold and validates the use of (-)-SHIN2 as a negative control in studies investigating the effects of SHMT inhibition. It is also noted that (-)-SHIN2 is commercially available as a click chemistry reagent, containing an alkyne group for potential conjugation applications.[1]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (-)SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (-)SHIN2. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.

Disclaimer: this compound is a specific isomer of the serine hydroxymethyltransferase (SHMT) inhibitor, SHIN2. While its racemic mixture, (Rac)-SHIN2, is classified as a non-hazardous substance, the toxicological properties of the pure this compound isomer have not been thoroughly investigated.[1][2] Therefore, it is imperative to handle this compound with care, adhering to the precautionary measures outlined below.

Compound Information

This compound is utilized as a click chemistry reagent, featuring an alkyne group that facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.[3][4] Its isomeric counterpart, (+)SHIN2, is recognized as an inhibitor of serine hydroxymethyltransferase (SHMT) and has demonstrated antileukemic properties.[3][4][5] Given that this compound is an isomer of a biologically active compound, it should be handled with the appropriate caution for potentially bioactive substances.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. Consistent and correct use of PPE is the primary defense against accidental exposure.[6][7][8]

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Safety glasses with side shields or chemical splash goggles.Disposable nitrile gloves.Laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Conducting Reactions (Click Chemistry) Chemical splash goggles.Disposable nitrile gloves. Change gloves immediately if contaminated.Laboratory coat.Work in a well-ventilated chemical fume hood.
Handling Stock Solutions Safety glasses with side shields.Disposable nitrile gloves.Laboratory coat.Not generally required.
Cleaning and Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation and Planning:

  • Before handling, review the Safety Data Sheet (SDS) for (Rac)-SHIN2.[1]

  • Ensure that a designated workspace, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.[6]

  • Have a spill kit readily accessible.

2. Handling and Use:

  • Wear the appropriate PPE as specified in the table above.

  • When weighing the solid compound, do so in a chemical fume hood to avoid inhalation of any dust particles.

  • Prepare solutions in a well-ventilated area or a chemical fume hood.

  • Avoid direct contact with the solid compound and its solutions.

  • After handling, wash hands thoroughly with soap and water.

3. Storage:

  • Store this compound in a tightly sealed container.

  • Recommended storage for the solid powder is at -20°C for up to 3 years and at 4°C for up to 2 years.

  • Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][5]

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure a safe workplace.

  • Solid Waste: Dispose of solid this compound waste in a designated chemical waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Materials: Dispose of all contaminated materials, such as gloves, pipette tips, and paper towels, in a designated solid chemical waste container.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed to Handling handling_solution Prepare Solution handling_weigh->handling_solution handling_reaction Perform Reaction handling_solution->handling_reaction cleanup_decontaminate Decontaminate Workspace handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_liquid Dispose Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_remove_ppe Remove PPE cleanup_dispose_liquid->cleanup_remove_ppe cleanup_dispose_solid->cleanup_remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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